Product packaging for Entresto(Cat. No.:)

Entresto

货号: B8035985
分子量: 1916.0 g/mol
InChI 键: ZASXKEGREHRXDL-CAWNUZPDSA-H
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Entresto is a patented, first-in-class chemical combination of sacubitril, a neprilysin (NEP) inhibitor, and valsartan, an angiotensin II receptor blocker (ARB) . This dual-acting molecule is classified as an angiotensin receptor-neprilysin inhibitor (ARNi) and is a valuable tool for in vitro and in vivo research on the pathophysiological mechanisms of chronic heart failure (HF) with reduced ejection fraction (HFrEF) . Its research value lies in its unique multimodal mechanism of action: LBQ657, the active metabolite of sacubitril, inhibits the enzyme neprilysin, thereby increasing the levels of beneficial endogenous peptides such as natriuretic peptides . This promotes vasodilation, natriuresis, and reduces fibrosis. Simultaneously, valsartan selectively blocks the angiotensin II type-1 (AT1) receptor, inhibiting the deleterious effects of the renin-angiotensin-aldosterone system (RAAS), including vasoconstriction and aldosterone release . This simultaneous enhancement of protective neurohormonal systems and suppression of damaging ones makes this compound a critical compound for studying cardiovascular physiology, neurohormonal regulation, and for exploring new therapeutic paradigms in preclinical models . Researchers should note that this product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H120N12Na6O21 B8035985 Entresto

属性

IUPAC Name

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXKEGREHRXDL-CAWNUZPDSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H120N12Na6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1916.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936623-90-4
Record name Sacubitril mixture with valsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL VALSARTAN SODIUM HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action

Sacubitril (B1662468) and Neprilysin (NEP) Inhibition

Sacubitril is a key component of Entresto, acting as a neprilysin inhibitor. Neprilysin, also known as neutral endopeptidase (NEP), is a membrane-bound metalloendopeptidase widely distributed throughout the body, with high concentrations in the kidneys. jacc.orgbmj.com It is involved in the degradation of a variety of vasoactive peptides. wikipedia.orgdrugbank.comhytest.fi

Sacubitril as a Prodrug and Activation to Sacubitrilat (B1680482) (LBQ657)

Sacubitril itself is an inactive ethyl ester prodrug. wikipedia.orgdrugbank.comwikipedia.orgijpsm.comnih.gov To exert its pharmacological effect, sacubitril undergoes enzymatic hydrolysis, primarily by carboxylesterase 1 (CES1) in the liver, to form its active metabolite, sacubitrilat (LBQ657). wikipedia.orgdrugbank.comwikipedia.orgijpsm.comnih.govmims.comnih.gov This conversion is essential for the drug's activity.

CompoundTypeActivity
SacubitrilProdrugInactive
SacubitrilatMetaboliteActive Neprilysin Inhibitor

Research indicates that sacubitril is selectively activated by CES1 in human liver, and genetic variations in CES1 can impact this activation process. nih.gov Following oral administration, peak plasma concentrations of sacubitril are typically reached within 0.5-1 hour, while its active metabolite, LBQ657, reaches peak concentrations in approximately 2 hours. nih.govmims.commims.com

Enzymatic Role of Neprilysin

Neprilysin is a neutral endopeptidase responsible for the cleavage and inactivation of various endogenous peptides. bmj.comwikipedia.orgdrugbank.comhytest.fi Its enzymatic action plays a significant role in regulating the levels and activity of these peptides, which are involved in diverse physiological processes, including blood pressure regulation, fluid and electrolyte balance, and tissue remodeling. wikipedia.orgdrugbank.comcvphysiology.com

Substrates of Neprilysin and Enhanced Bioactivity

Neprilysin degrades a range of vasoactive peptides. Inhibition of neprilysin by sacubitrilat leads to increased levels and prolonged activity of these endogenous substrates. wikipedia.orgdrugbank.comhytest.fiijpsm.com Key substrates of neprilysin include natriuretic peptides, bradykinin (B550075), and adrenomedullin (B612762). wikipedia.orgdrugbank.comhytest.fi The enhancement of natriuretic peptide bioactivity is considered a primary mechanism contributing to the beneficial effects of sacubitril inhibition in cardiovascular conditions. jacc.orgdrugbank.comhytest.fiahajournals.org

The natriuretic peptide system is a crucial counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS). bmj.comcvphysiology.comfrontiersin.org This system comprises several peptides, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). jacc.orgbmj.comdrugbank.comhytest.fi ANP is primarily produced in the cardiac atria, while BNP is mainly synthesized by the ventricles, and CNP is largely sourced from endothelial cells. jacc.orgcvphysiology.com These peptides are involved in regulating sodium and water balance, blood volume, and blood pressure. cvphysiology.comfrontiersin.org

Neprilysin is a key enzyme responsible for the degradation of ANP, BNP, and CNP. jacc.orgbmj.comhytest.fi Inhibition of neprilysin by sacubitrilat reduces the breakdown of these natriuretic peptides, leading to increased circulating concentrations and enhanced biological effects. wikipedia.orgdrugbank.comhytest.fiahajournals.org While neprilysin degrades all three, it has higher substrate specificity for ANP and CNP compared to BNP. jacc.orghytest.fimdpi.com

Natriuretic peptides exert their effects by binding to specific guanylyl cyclase-coupled receptors (NPR-A and NPR-B) located on the surface of target cells. jacc.orgcvphysiology.commdpi.comeuropa.eu Binding of natriuretic peptides to these receptors stimulates the activity of intracellular guanylyl cyclase, leading to the increased production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), from guanosine triphosphate (GTP). jacc.orgcvphysiology.comahajournals.orgmdpi.comeuropa.euwikipedia.orgthermofisher.comnih.govphysiology.orgscispace.comahajournals.org

The elevation of intracellular cGMP levels mediates many of the downstream effects of natriuretic peptides. jacc.orgcvphysiology.comahajournals.orgmdpi.comeuropa.euwikipedia.orgthermofisher.comnih.govphysiology.orgscispace.comahajournals.org cGMP activates protein kinases, particularly protein kinase G (PKG), which in turn phosphorylate various intracellular proteins, modulating diverse cellular processes. wikipedia.orgthermofisher.comphysiology.orgahajournals.orgnih.gov This pathway is central to the natriuretic, diuretic, and vasodilatory actions of natriuretic peptides. jacc.orgcvphysiology.commdpi.comeuropa.eu

Research findings have demonstrated that administration of sacubitril/valsartan (B143634) results in increased levels of urinary cGMP, consistent with enhanced natriuretic peptide activity. ahajournals.orgeuropa.euscispace.comjacc.org

The increased levels of natriuretic peptides resulting from neprilysin inhibition contribute to significant cardiovascular and renal effects through the cGMP pathway. ijpsm.comcvphysiology.comeuropa.eu

Vasodilation: Natriuretic peptides induce vasodilation by increasing cGMP in vascular smooth muscle cells. wikipedia.orgdrugbank.comijpsm.comcvphysiology.com This leads to relaxation of smooth muscle and a reduction in vascular tone, contributing to decreased systemic vascular resistance and lower blood pressure. wikipedia.orgdrugbank.comcvphysiology.com Natriuretic peptides can dilate both arteries and veins. cvphysiology.comahajournals.org

Renal Hemodynamic Effects: Natriuretic peptides have important effects on renal function. They promote natriuresis (increased sodium excretion) and diuresis (increased water excretion). wikipedia.orgdrugbank.comijpsm.comcvphysiology.comfrontiersin.orgahajournals.org At the glomerular level, ANP can increase glomerular filtration rate (GFR) and filtration fraction by causing afferent arteriolar vasodilation and efferent arteriolar vasoconstriction, thereby increasing glomerular capillary pressure. frontiersin.orgeuropa.eunih.gov Natriuretic peptides also inhibit renin release and aldosterone (B195564) secretion, further contributing to natriuresis and diuresis. cvphysiology.comahajournals.org These combined renal effects help to reduce extracellular fluid volume. wikipedia.orgdrugbank.comijpsm.com

Studies have shown that natriuretic peptide administration can lead to increased urine volume and urinary sodium excretion, along with favorable hemodynamic changes such as decreased cardiac filling pressures. ahajournals.org

Natriuretic Peptides (ANP, BNP, CNP)
Anti-Hypertrophic and Anti-Fibrotic Mechanisms

The combination of neprilysin inhibition and AT1 receptor blockade contributes to anti-hypertrophic and anti-fibrotic effects in the cardiovascular system. Angiotensin II, primarily acting through the AT1 receptor, promotes cardiac hypertrophy and fibrosis. drugbank.compatsnap.com Valsartan, by blocking the AT1 receptor, directly counteracts these detrimental effects. drugbank.comjacc.org

Neprilysin inhibition, through the action of LBQ657, increases the levels of natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). ahajournals.orgnih.govfrontiersin.org Natriuretic peptides have beneficial effects, including the reduction of cardiac hypertrophy and fibrosis. jacc.orgnih.gov Studies have shown that LBQ657 can modestly inhibit cardiac myocyte hypertrophy in vitro. ahajournals.org Furthermore, the combination of valsartan and LBQ657 has demonstrated superior inhibition of cardiac fibrosis and hypertrophy compared to either agent alone in experimental models. ahajournals.orgjacc.orgnih.gov This suggests a synergistic effect between the two components in mitigating adverse cardiac remodeling. ahajournals.orgfrontiersin.org

Research findings support these mechanisms. In a rat model of myocardial infarction, treatment with sacubitril/valsartan attenuated cardiac remodeling and dysfunction, significantly reducing cardiac weights and fibrosis in both peri-infarct and remote myocardium. ahajournals.orgnih.gov In vitro studies using cardiac fibroblasts and myocytes confirmed that while valsartan inhibited both fibrosis and hypertrophy, LBQ657 inhibited hypertrophy but not fibrosis, and the combination augmented the inhibitory effects of valsartan. ahajournals.orgnih.gov

Bradykinin and Adrenomedullin

Neprilysin is involved in the degradation of various vasoactive peptides, including bradykinin and adrenomedullin. ahajournals.orgnih.govnih.gov Inhibition of neprilysin by LBQ657 leads to increased levels of these peptides. nih.govamegroups.cn

Bradykinin is a vasodilator peptide that is primarily inactivated by angiotensin-converting enzyme (ACE), but also by neprilysin and aminopeptidase (B13392206) P. ahajournals.org Increased levels of bradykinin due to neprilysin inhibition can contribute to vasodilation. ahajournals.orgrxlist.com

Adrenomedullin is another vasoactive peptide that is degraded by neprilysin. ahajournals.orgnih.govrevespcardiol.org Neprilysin inhibition has been shown to potentiate the vasodilator response to adrenomedullin and enhance its natriuretic and diuretic effects in experimental models. ahajournals.org

Endothelin-1 (B181129) and Substance P

Neprilysin also plays a role in the degradation of endothelin-1 and substance P. nih.govfrontiersin.orgrevespcardiol.orgdovepress.com Inhibition of neprilysin can lead to increased levels of these peptides. nih.govdovepress.com

Endothelin-1 is a potent vasoconstrictor peptide. nih.govrevespcardiol.orgdovepress.com While neprilysin degrades endothelin-1, inhibition of neprilysin alone has been associated with increased endothelin concentrations. ahajournals.orgdovepress.com

Substance P is a neuropeptide that is inactivated by ACE, neprilysin, and dipeptidyl peptidase IV. ahajournals.org Increased levels of substance P due to neprilysin inhibition, along with increased bradykinin, were hypothesized to contribute to the increased risk of angioedema observed with combined ACE and neprilysin inhibition. ahajournals.orgnih.gov

Angiotensin (1-7) Modulation

The renin-angiotensin system involves several angiotensin peptides, including angiotensin I, angiotensin II, and angiotensin (1-7). Angiotensin (1-7) is a heptapeptide (B1575542) that generally counteracts the effects of angiotensin II, promoting vasodilation and having anti-inflammatory effects. frontiersin.org

Neprilysin is involved in the metabolism of angiotensins. It can cleave angiotensin I and angiotensin (1-9) to produce angiotensin (1-7). nih.govjacc.org However, neprilysin also degrades angiotensin (1-7) into smaller, inactive fragments. nih.gov Inhibition of neprilysin can increase levels of angiotensin (1-7), thereby enhancing its protective effects on the cardiovascular system. frontiersin.orgnih.govresearchgate.net This modulation of angiotensin (1-7) levels is considered a potentially important mechanism contributing to the beneficial effects of neprilysin inhibition. frontiersin.orgnih.govresearchgate.net

Glucagon-Like Peptide-1 (GLP-1)

Neprilysin has also been reported to cleave glucagon-like peptide-1 (GLP-1). ahajournals.org GLP-1 is an incretin (B1656795) hormone that has effects on glucose metabolism and may have cardiovascular benefits. Inhibition of neprilysin may lead to increased levels of GLP-1. frontiersin.org

Consequences of Neprilysin Inhibition on Vasoactive Peptides

Inhibition of neprilysin by LBQ657 leads to increased levels of several endogenous vasoactive peptides that are substrates for neprilysin. These include the beneficial natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin, which promote vasodilation, natriuresis, and diuresis, and have anti-proliferative and anti-fibrotic effects. ahajournals.orgnih.govfrontiersin.orgamegroups.cnoup.comjacc.org

However, neprilysin also degrades vasoconstrictor peptides such as angiotensin II and endothelin-1. nih.govfrontiersin.orgrevespcardiol.orgdovepress.com Therefore, neprilysin inhibition can also lead to increased levels of these vasoconstrictors. nih.govdovepress.comjacc.org The rationale for combining neprilysin inhibition with AT1 receptor blockade (as in this compound) is to augment the beneficial effects of increased vasodilator peptides while simultaneously blocking the potentially deleterious effects of increased angiotensin II. bohrium.comnih.govjacc.org

Here is a summary of the effects of neprilysin inhibition on key vasoactive peptides:

PeptideEffect of Neprilysin Inhibition (Increased/Decreased Levels)Primary Cardiovascular Effect
Natriuretic Peptides (ANP, BNP, CNP)IncreasedVasodilation, Natriuresis, Diuresis, Reduced Hypertrophy/Fibrosis
BradykininIncreasedVasodilation
AdrenomedullinIncreasedVasodilation, Natriuresis, Diuresis
Endothelin-1IncreasedVasoconstriction
Substance PIncreasedInvolved in Angioedema (also degraded by ACE)
Angiotensin (1-7)IncreasedVasodilation, Anti-inflammatory
Angiotensin IIIncreased (due to reduced degradation)Vasoconstriction, Aldosterone Release, Hypertrophy/Fibrosis
GLP-1IncreasedGlucose Metabolism, Potential Cardiovascular Benefits

Valsartan and Angiotensin II Type 1 (AT1) Receptor Blockade

Valsartan is an angiotensin II receptor blocker (ARB). drugbank.compatsnap.com Its primary mechanism of action is to selectively block the angiotensin II type 1 (AT1) receptor. drugbank.compatsnap.comwikipedia.orgnih.govpharmatutor.org Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular remodeling. bohrium.comdrugbank.compatsnap.compharmatutor.org

Angiotensin II exerts numerous effects by binding to AT1 receptors, including vasoconstriction, stimulation of aldosterone and antidiuretic hormone (ADH) release, cardiac stimulation, and renal reabsorption of sodium. drugbank.compatsnap.com By blocking the AT1 receptor, valsartan prevents angiotensin II from binding and exerting these effects. drugbank.compatsnap.com

The blockade of AT1 receptors by valsartan leads to several physiological consequences:

Vasodilation: Prevention of angiotensin II-induced vasoconstriction results in relaxation and widening of blood vessels, leading to reduced blood pressure. drugbank.compatsnap.com

Reduced Aldosterone Secretion: Inhibition of angiotensin II's effect on the adrenal glands reduces aldosterone release, leading to decreased sodium and water reabsorption by the kidneys and increased sodium and water excretion (natriuresis and diuresis). drugbank.compatsnap.com

Reduced Sympathetic Activity: Angiotensin II can enhance sympathetic nervous system activity. AT1 blockade reduces this effect.

Inhibition of Cardiac and Vascular Remodeling: Angiotensin II promotes cardiac hypertrophy and fibrosis and vascular smooth muscle cell proliferation. drugbank.comahajournals.org Blocking the AT1 receptor counteracts these remodeling processes. jacc.orgahajournals.org

The selective blockade of the AT1 receptor by valsartan is distinct from the mechanism of ACE inhibitors, which block the enzyme that converts angiotensin I to angiotensin II. wikipedia.org ARBs like valsartan can provide more complete blockade of angiotensin II effects because angiotensin II can also be generated by enzymes other than ACE. wikipedia.org Furthermore, valsartan does not affect the metabolism of bradykinin, unlike ACE inhibitors. wikipedia.org

In the context of this compound, the AT1 receptor blockade by valsartan is crucial for counteracting the potential increase in angiotensin II levels that can result from neprilysin inhibition. bohrium.comnih.govjacc.org This dual action provides a more comprehensive neurohormonal modulation compared to either neprilysin inhibition or AT1 blockade alone. bohrium.comnih.govnih.gov

Mechanisms of AT1 Receptor Antagonism

Valsartan, a component of this compound, functions as a selective antagonist of the AT1 receptor. europa.euwikipedia.orgahdbonline.com These receptors are primarily targeted by angiotensin II, a key effector molecule of the RAAS. By blocking the binding of angiotensin II to AT1 receptors, valsartan inhibits the various downstream effects mediated by this pathway. europa.euwikipedia.org This antagonism prevents the sustained activation of the RAAS, which is a significant contributor to the pathophysiology of heart failure, leading to maladaptive cardiovascular remodeling. medsafe.govt.nzeuropa.eueuropa.eu

Counteracting Renin-Angiotensin-Aldosterone System (RAAS) Activation

The RAAS plays a crucial role in regulating blood pressure and fluid balance, but its chronic activation in conditions like heart failure leads to deleterious effects. nih.govauburn.edu this compound counteracts this activation through the actions of valsartan. medsafe.govt.nzeuropa.eueuropa.eu

Angiotensin II-Mediated Vasoconstriction

Angiotensin II is a potent vasoconstrictor, contributing to increased peripheral resistance and elevated blood pressure. wikipedia.orgauburn.edu By blocking AT1 receptors, valsartan inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in afterload. nih.govwikipedia.orgresearchgate.net This contributes to improved cardiac function and reduced strain on the failing heart.

Aldosterone Release and Sodium Reabsorption Pathways

Angiotensin II stimulates the release of aldosterone from the adrenal cortex. wikipedia.orgahdbonline.comfrontiersin.org Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and further exacerbating the workload on the heart. europa.euwikipedia.orgauburn.edu Valsartan inhibits angiotensin II-dependent aldosterone release by blocking the AT1 receptor. europa.euwikipedia.orgahdbonline.com This action, along with the natriuretic effects enhanced by sacubitrilat, leads to increased sodium and fluid excretion, helping to reduce blood volume and congestion. nih.govresearchgate.net

Sympathetic Activity Modulation

The RAAS also interacts with the sympathetic nervous system, leading to increased sympathetic tone in heart failure. nih.govresearchgate.net Angiotensin II can enhance sympathetic activity, contributing to increased heart rate and contractility, which can be detrimental in the long term. researchgate.net Inhibition of the AT1 receptor by valsartan helps to modulate sympathetic activity, contributing to a more balanced neurohormonal state. medsafe.govt.nzeuropa.eucardiacbc.ca

Synergistic and Complementary Pharmacological Interactions

Balancing Increased Angiotensin II Levels from Neprilysin Inhibition

Neprilysin is an enzyme that degrades various peptides, including natriuretic peptides, bradykinin, and angiotensin II. droracle.ainih.gov Inhibition of neprilysin by sacubitrilat leads to increased levels of beneficial peptides like natriuretic peptides, which promote vasodilation, natriuresis, and reduce cardiac remodeling. europa.eucardiacbc.cacfrjournal.com However, neprilysin inhibition also results in increased levels of angiotensin II. nih.govnih.gov The presence of valsartan is crucial in this context, as it blocks the AT1 receptor, thereby counteracting the potential negative effects of the elevated angiotensin II levels resulting from neprilysin inhibition. nih.gov This simultaneous action ensures that the beneficial effects of increased natriuretic peptides are realized without the counter-regulatory vasoconstrictive and pro-retentive effects of unopposed angiotensin II. novartis.commedsafe.govt.nzeuropa.eu This balancing act is a key aspect of this compound's unique mechanism of action as an ARNI. medsafe.govt.nznih.govotsuka.co.jp

Here is a table summarizing some of the key molecular interactions:

ComponentTargetMechanism of ActionEffect on RAAS ActivityEffect on Vasoactive Peptides
ValsartanAngiotensin II Type-1 (AT1) ReceptorBlocks Angiotensin II bindingInhibits RAASNo direct effect
SacubitrilNeprilysinInhibits degradation of various peptidesIndirectly increases Ang IIIncreases Natriuretic Peptides, etc.

Research Findings on Molecular Effects:

Studies have investigated the molecular effects of sacubitril/valsartan. For instance, in a 21-day study in HFrEF patients, sacubitril/valsartan treatment led to significant changes in various biomarkers. There was an increase in urine ANP and cGMP, and plasma cGMP, alongside a decrease in plasma NT-proBNP, aldosterone, and endothelin-1 compared to baseline. europa.eueuropa.eu The AT1 receptor blockade was evidenced by increased plasma renin activity and plasma renin concentrations. europa.eueuropa.eu The PARADIGM-HF study also showed that sacubitril/valsartan decreased plasma NT-proBNP and increased plasma BNP and urine cGMP compared with enalapril (B1671234). europa.eueuropa.eunovartis.com These findings are consistent with the proposed mechanism of simultaneous neprilysin inhibition and RAAS blockade. europa.eueuropa.eu

Interactive table based on the 21-day study data:

In the PARADIGM-HF study, sacubitril/valsartan demonstrated a significant reduction in NT-proBNP levels compared to enalapril. europa.eueuropa.eunovartis.com For example, at weeks 4 and 12, reductions in NT-proBNP were observed for sacubitril/valsartan (40.2% and 49.8%) and enalapril (18.0% and 44.9%) compared to baseline. europa.eu

Interactive table comparing NT-proBNP reduction in PARADIGM-HF:

These data highlight the molecular impact of this compound on key neurohormonal pathways involved in heart failure.

Comprehensive Neurohormonal System Modulation

The comprehensive neurohormonal modulation achieved by this compound involves both the suppression of detrimental pathways and the potentiation of beneficial endogenous systems. The overactivation of neurohormonal systems, such as the RAAS and the sympathetic nervous system (SNS), plays a significant role in the progression of heart failure, leading to vasoconstriction, sodium and water retention, increased sympathetic tone, and maladaptive cardiac remodeling. cardiacbc.cacfrjournal.comnih.govradcliffecardiology.comfrontiersin.org Concurrently, endogenous compensatory mechanisms, like the NP system, are activated but are often insufficient to counteract these deleterious effects. nih.govfrontiersin.org

Inhibition of neprilysin by sacubitrilat prevents the degradation of a variety of vasoactive peptides, including the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin. cardiacbc.cafrontiersin.orgcfrjournal.comwjgnet.comuscjournal.comahajournals.orgimrpress.com These peptides exert beneficial cardiovascular and renal effects, such as vasodilation, natriuresis (increased sodium excretion), diuresis (increased water excretion), and inhibition of undesirable processes like myocardial hypertrophy and fibrosis. cardiacbc.cafrontiersin.orgcfrjournal.comrevportcardiol.org By increasing the levels of these endogenous peptides, sacubitrilat enhances their favorable actions. cardiacbc.cacfrjournal.comwjgnet.comuscjournal.com The increase in natriuretic peptides, particularly ANP and BNP, leads to elevated intracellular cyclic guanosine monophosphate (cGMP) levels in target cells, mediating vasodilation and natriuresis. revportcardiol.orgfrontiersin.orgcfrjournal.comresearchgate.netrevportcardiol.orgimrpress.com

Simultaneously, valsartan directly blocks the AT1 receptor, preventing angiotensin II from exerting its detrimental effects. patsnap.comcardiacbc.carevportcardiol.orgresearchgate.netrevportcardiol.orgnih.gov Angiotensin II, a key component of the RAAS, promotes vasoconstriction, stimulates aldosterone release (leading to further sodium and water retention and fibrosis), and contributes to cardiac and vascular remodeling. cardiacbc.canih.govnih.gov By blocking the AT1 receptor, valsartan counteracts these effects. patsnap.comcardiacbc.carevportcardiol.orgresearchgate.netrevportcardiol.org

The combination of neprilysin inhibition and AT1 receptor blockade in this compound provides a more comprehensive neurohormonal modulation than either mechanism alone. revportcardiol.orgrevportcardiol.orgrevportcardiol.org While neprilysin inhibition increases the levels of beneficial peptides, it also inhibits the degradation of angiotensin II, which could potentially counteract the positive effects. cfrjournal.comrevportcardiol.orguscjournal.com The concomitant blockade of the AT1 receptor by valsartan mitigates this potential issue by preventing the elevated angiotensin II from binding to its primary receptor. cfrjournal.comrevportcardiol.org This synergistic action leads to a rebalancing of neurohormonal activity, favoring vasodilatory and natriuretic pathways while suppressing vasoconstrictive and pro-fibrotic signals. revportcardiol.orgrevportcardiol.orgwjgnet.com

Detailed research findings from studies such as the PARADIGM-HF trial have demonstrated the clinical benefits associated with this comprehensive neurohormonal modulation. The PARADIGM-HF study compared this compound with enalapril (an ACE inhibitor) in patients with heart failure with reduced ejection fraction. patsnap.comcardiacbc.carevportcardiol.orgrevportcardiol.orgbmj.comnih.govrevportcardiol.orgahajournals.orgmin-saude.ptamegroups.cn The trial showed a significant reduction in the risk of cardiovascular death and heart failure hospitalizations in patients treated with this compound. patsnap.comcardiacbc.carevportcardiol.orgrevportcardiol.orgbmj.comnih.govrevportcardiol.orgahajournals.orgmin-saude.ptamegroups.cn

Biomarker analysis in clinical trials has provided further insight into the neurohormonal effects of this compound. For instance, treatment with sacubitril/valsartan has been shown to significantly reduce levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a marker of ventricular wall stress, compared to enalapril. revportcardiol.orgcfrjournal.combmj.comnih.govimrpress.com Conversely, levels of BNP and cGMP, which are substrates and downstream messengers of neprilysin-inhibited peptides, tend to increase with this compound treatment. revportcardiol.orgcfrjournal.comimrpress.com Changes in other neurohormonal markers, such as reductions in aldosterone and endothelin-1 levels, have also been observed. revportcardiol.orgcfrjournal.com These biomarker changes reflect the desired neurohormonal rebalancing effect of the compound.

BiomarkerEffect of this compound Treatment (vs. comparator)Reference(s)
NT-proBNPDecreased revportcardiol.orgcfrjournal.combmj.comnih.govimrpress.com
BNPIncreased revportcardiol.orgcfrjournal.comimrpress.com
cGMPIncreased revportcardiol.orgfrontiersin.orgcfrjournal.comresearchgate.netrevportcardiol.orgimrpress.com
AldosteroneDecreased revportcardiol.orgcfrjournal.com
Endothelin-1Decreased revportcardiol.orgcfrjournal.com
Renin Activity/ConcentrationIncreased (due to ARB component) cfrjournal.comnih.gov
Angiotensin IIIncreased (due to neprilysin inhibition), but effects blocked by ARB cfrjournal.comnih.gov
hsTnT (cardiac injury marker)Lowered nih.gov

Note: This table summarizes general trends observed in research; specific magnitudes of change may vary depending on the study population and design.

The comprehensive neurohormonal modulation by this compound contributes to beneficial hemodynamic effects, including vasodilation and reduced blood volume, as well as positive effects on cardiac remodeling, such as improvements in ventricular preload and afterload and reduction in myocardial injury and fibrosis. cardiacbc.cafrontiersin.orgnih.govfrontiersin.orgahajournals.orgimrpress.com

Preclinical Pharmacology and Pharmacodynamics

In Vitro Studies of Target Engagement and Enzyme Inhibition

In vitro studies have been fundamental in characterizing the biochemical interactions of sacubitrilat (B1680482) and valsartan (B143634) with their respective targets. These assays have quantified the potency and selectivity of these compounds, providing a foundational understanding of their pharmacological profiles.

Sacubitril (B1662468) is a prodrug that undergoes rapid conversion to its active metabolite, sacubitrilat (LBQ657), via esterases. wikipedia.orgnih.gov Sacubitrilat is a potent and highly selective inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and adrenomedullin (B612762). wikipedia.orgdrugbank.com

The inhibitory activity of sacubitrilat against neprilysin has been characterized by a low nanomolar concentration required for 50% inhibition (IC50). Specifically, the IC50 value for sacubitrilat against neprilysin is approximately 5 nM. caymanchem.com This potent inhibition leads to an increase in the levels of natriuretic peptides, which mediate beneficial cardiovascular effects such as vasodilation, natriuresis, and diuresis. drugbank.comresearchgate.net The binding of sacubitrilat to neprilysin is reversible and occurs through non-covalent interactions. researchgate.net

Inhibitory Activity of Sacubitrilat (LBQ657) Against Neprilysin
SubstrateIC50 (nM)
Neprilysin5
Enkephalin5
Glutaryl-Ala-Ala-Phe-β-napthylamide0.74
Atrial Natriuretic Factor5.3

Valsartan is a potent and specific antagonist of the angiotensin II type 1 (AT1) receptor. drugbank.comtandfonline.com It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its key physiological effects, which include vasoconstriction, aldosterone (B195564) secretion, and cellular growth. drugbank.comwikipedia.org Preclinical studies have demonstrated that valsartan has a high affinity for the AT1 receptor, with a dissociation constant (Kd) of 1.44 nmol/l in rat aortic smooth muscle cells. nih.gov

Valsartan exhibits high selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor, with a reported affinity for the AT1 receptor that is approximately 30,000 times greater than for the AT2 receptor. oup.com This high selectivity is crucial as it leaves the potentially beneficial effects mediated by the AT2 receptor unblocked. oup.com

Binding Affinity of Valsartan for the AT1 Receptor
ParameterValueReference Tissue/Cell
Kd1.44 nmol/lRat aortic smooth muscle cell
Ki2.38 nM-
Selectivity (AT1 vs. AT2)~30,000-fold-

To assess the specificity of its components, sacubitril/valsartan has been evaluated for its effects on a range of other biological targets. Sacubitrilat is highly selective for neprilysin over other peptidases, such as angiotensin-converting enzyme (ACE) and aminopeptidase (B13392206) P (APP), which is a key differentiation from earlier dual inhibitors like omapatrilat and helps to minimize the risk of angioedema. nih.gov

In vitro studies have investigated the inhibitory potential of sacubitril, sacubitrilat, and valsartan against various drug transporters. Sacubitril and valsartan were found to be inhibitors of the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the organic anion transporter OAT3. researchgate.net Sacubitrilat was generally a less potent inhibitor of these transporters. researchgate.net None of the compounds were found to be significant inhibitors of the bile salt export pump (BSEP). researchgate.net These studies are important for understanding potential drug-drug interactions.

In Vivo Animal Models of Cardiovascular and Renal Physiology

Preclinical in vivo studies in various animal models have been critical in demonstrating the integrated physiological effects of sacubitril/valsartan on the cardiovascular and renal systems. These studies have provided evidence for the beneficial effects of this dual-acting compound in pathological states such as hypertension and heart failure.

Sacubitril/valsartan has been shown to attenuate and even reverse adverse cardiac remodeling in several preclinical models of heart failure and hypertension. nih.govcoventry.ac.uk In spontaneously hypertensive rats, administration of sacubitril/valsartan resulted in a decreased heart weight to body weight ratio. nih.gov Furthermore, in a rat model of chronic mitral regurgitation, sacubitril/valsartan significantly improved left ventricular systolic dysfunction and reduced myocardial fibrosis. researchgate.netyoutube.com The beneficial effects on cardiac structure and function have been observed in various models, including those of pressure overload and myocardial infarction. researchgate.netnih.gov

The mechanisms underlying these anti-remodeling effects are multifactorial and include the synergistic actions of enhancing natriuretic peptide signaling and blocking the renin-angiotensin-aldosterone system (RAAS). This leads to reductions in cardiac fibrosis, hypertrophy, and inflammation. researchgate.net

Left ventricular hypertrophy (LVH) is a key component of maladaptive cardiac remodeling. Preclinical studies have shown that sacubitril/valsartan is effective in regressing LVH. In hypertensive rat models, sacubitril/valsartan demonstrated a greater reduction in LV mass compared to valsartan alone. coventry.ac.uk This effect appears to be, at least in part, independent of blood pressure reduction, suggesting direct effects on myocardial tissue. nih.gov

The molecular and cellular mechanisms underlying the attenuation of LVH by sacubitril/valsartan involve the modulation of several signaling pathways. These include the inhibition of pathways involved in cardiac fibrosis and apoptosis. researchgate.netcoventry.ac.uk For instance, in a rat model of hypertension-induced hypertrophic cardiomyopathy, sacubitril/valsartan treatment led to reduced expression of the pro-apoptotic genes Bax and Cas3. coventry.ac.uk Furthermore, sacubitril/valsartan has been shown to suppress NF-κB signaling and NLRP3 inflammasome activation in mouse models of pressure overload, thereby reducing inflammation and subsequent hypertrophy. researchgate.net

Effects on Cardiac Remodeling in Preclinical Models

Cardiac Fibrosis and Matrix Remodeling Pathways

Cardiac fibrosis, a key component of pathological heart remodeling, involves an imbalance in the production and degradation of the extracellular matrix in the myocardium. nih.gov Preclinical studies have shown that sacubitril/valsartan can attenuate this process. In a mouse model of left ventricle pressure overload, treatment with sacubitril/valsartan was found to ameliorate maladaptive remodeling and fibrosis. nih.gov The drug directly reduces the pathologic accumulation of cardiac fibroblasts both in vitro and in vivo and blocks the activation of myofibroblasts and the induction of pro-fibrotic genes. nih.gov

The mechanism for this anti-fibrotic effect involves multiple signaling pathways. Sacubitril/valsartan has been shown to inhibit signaling pathways involved in cardiac fibrosis and matrix remodeling. nih.gov Specifically, the sacubitril component can directly modulate protein kinase G (PKG) signaling in cardiac fibroblasts. nih.gov It works by preventing the suppression of PKG signaling that is typically caused by transforming growth factor-beta 1 (TGF-β1) and Angiotensin II (AngII), thereby inhibiting the expression of genes related to the myofibroblast transition. nih.gov This suggests that the clinical efficacy of Entresto may stem, in part, from its direct impact on cardiac fibroblast activation and the subsequent development of fibrosis. nih.gov Computational simulations also predict that this compound can decrease fibrosis in a healthy or moderately healthy heart. uark.edu

Myocardial Apoptosis Modulation

Myocardial apoptosis, or programmed cell death of cardiomyocytes, is a critical cellular alteration that contributes to the progression of heart failure. nih.gov Preclinical research indicates that sacubitril/valsartan can modulate this process, offering a cardioprotective effect. In a mouse model of doxorubicin-induced cardiotoxicity, pre-treatment with sacubitril/valsartan was shown to mitigate myocardial apoptosis. nih.govdntb.gov.ua

The molecular mechanisms underlying this anti-apoptotic effect involve the regulation of key apoptosis-related proteins. In doxorubicin-treated mice, sacubitril/valsartan treatment partially reversed the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the treatment led to a reduction in the levels of cleaved caspase-3 and cleaved caspase-9, which are executioner and initiator caspases, respectively, in the apoptotic cascade. nih.gov These findings suggest that sacubitril/valsartan helps to protect the myocardium by inhibiting the signaling pathways that lead to programmed cell death. nih.govmdpi.com

Renal Protective Effects in Animal Models

Preclinical studies consistently demonstrate the renoprotective effects of sacubitril/valsartan across various animal models of kidney injury. researchgate.net The dual mechanism of action contributes to these benefits, which are often superior to those observed with valsartan monotherapy. nih.gov

Glomerular Filtration Rate (GFR) Dynamics

Sacubitril/valsartan has been shown to stabilize and improve the glomerular filtration rate (GFR) in animal models. researchgate.net In a porcine model of partial nephrectomy with ischemia, this compound treatment for 15 days resulted in a significant increase in GFR in the uninjured, contralateral kidney (+23 ± 6 mL/min). researchgate.netnih.gov This suggests the drug enhances the functional adaptive response of the remaining kidney tissue after injury. nih.gov Similarly, studies in healthy dogs demonstrated that administration of an angiotensin receptor-neprilysin inhibitor (ARNI) led to a significant increase in GFR by day 28 of treatment. mdpi.com The increase in GFR is likely due to an increase in renal plasma flow, as ARNI treatment was found to increase this parameter as well. mdpi.com This effect is attributed to sacubitril's ability to inhibit the breakdown of natriuretic peptides, which can increase GFR, counteracting the GFR-reducing effect of angiotensin II receptor blockers (ARBs) alone. mdpi.com

Table 1: Effect of this compound on GFR in a Porcine Model of Partial Nephrectomy

Treatment GroupChange in GFR (Uninjured Kidney) after 15 Days
This compound+23 ± 6 mL/min
Vehicle (Control)Not specified as significantly changed

Data sourced from a study on pigs undergoing partial nephrectomy and ischemia. researchgate.netnih.gov

Albuminuria Reduction Mechanisms

A reduction in albuminuria is a key indicator of renoprotection. In multiple preclinical models, sacubitril/valsartan has proven effective at lowering urinary albumin excretion. frontiersin.org In a porcine model of partial nephrectomy, this compound reduced albuminuria from both the injured and uninjured kidneys after 15 days. nih.gov This demonstrates a protective effect on the glomerular filtration barrier. nih.gov

In a study using Zucker Obese rats, a model of early diabetic nephropathy, sacubitril/valsartan was more effective than valsartan monotherapy in reducing proteinuria. nih.gov The combination therapy ameliorated proteinuria by 47%, whereas valsartan alone resulted in a 30% reduction. nih.gov This superior effect was independent of improvements in blood pressure or glycemic control, pointing to direct renal mechanisms. nih.gov Similarly, in diabetic TGR(mREN2)27 rats, ARNI treatment completely normalized both proteinuria and albuminuria, an effect that occurred independently of blood pressure changes. frontiersin.org These findings suggest that by enhancing natriuretic peptide activity, sacubitril/valsartan provides renal benefits beyond simple RAAS blockade.

Countering Hypoxia and Oxidative Stress in Renal Injury Models

Hypoxia and oxidative stress are intertwined pathological features that drive the progression of chronic kidney disease. nih.gov Preclinical studies have shown that sacubitril/valsartan can counter these damaging processes in the kidney. researchgate.net In models of kidney injury, the drug has been found to mitigate hypoxia and oxidative stress. researchgate.net

In a rat model of type 2 diabetic kidney disease (DKD), treatment with sacubitril/valsartan led to a significant decrease in thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in renal tissue. mdpi.com Concurrently, the treatment restored levels of glutathione (GSH) and other antioxidant enzymes. mdpi.com Another study in a hypertensive kidney disease rat model showed that this compound, particularly in combination with dapagliflozin, downregulated protein expressions of oxidative-stress biomarkers like NOX-1 and NOX-2. nih.gov The overproduction of reactive oxygen species (ROS) is a critical factor in the development of hypertension and its impact on renal function. mdpi.com By bolstering antioxidant defenses and reducing ROS production, sacubitril/valsartan helps protect renal tissue from oxidative damage. mdpi.comnih.gov

Suppression of Pro-inflammatory Cytokines and Inhibition of Fibrosis in Renal Tissue

Inflammation and subsequent fibrosis are final common pathways leading to the loss of kidney function. techscience.comresearchgate.net Sacubitril/valsartan has demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical renal models. researchgate.net In a rat model of DKD, sacubitril/valsartan treatment significantly reduced the elevated serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com The therapy also increased the level of the anti-inflammatory cytokine IL-10 and decreased the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). mdpi.com

This suppression of inflammation contributes to the drug's anti-fibrotic effects. In the Zucker Obese rat model, sacubitril/valsartan treatment reduced tubulointerstitial and periarterial fibrosis more effectively than valsartan alone. nih.gov This was associated with improved renal ultrastructure, including reduced podocyte foot process effacement. nih.gov By targeting both inflammatory and fibrotic pathways, sacubitril/valsartan helps to preserve the structural integrity and function of the kidney in the setting of chronic disease. mdpi.comnih.gov

Table 2: Effect of LCZ696 (Sacubitril/Valsartan) on Inflammatory Cytokines in a Diabetic Rat Model

CytokineHFD/STZ-induced Diabetic RatsDiabetic Rats + LCZ696
Pro-inflammatory
IL-1βSignificantly ElevatedReduced
TNF-αSignificantly ElevatedReduced
IL-6Significantly ElevatedReduced
Anti-inflammatory
IL-10Significantly LowerIncreased

Data sourced from a study on a type 2 diabetic rat model induced by a high-fat diet (HFD) and streptozotocin (STZ). mdpi.com

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species to understand the absorption, distribution, metabolism, and excretion of its two main components: the prodrug sacubitril and the active angiotensin receptor blocker valsartan.

Absorption and Bioavailability of Sacubitril, Sacubitrilat, and Valsartan in Animal Species

Following oral administration, sacubitril is rapidly absorbed and converted to its active metabolite, sacubitrilat. nih.gov The oral bioavailability of sacubitril has been estimated to be at least 60%. fda.gov

The bioavailability of valsartan when administered as part of the sacubitril/valsartan complex is notably higher than when given as a standalone formulation. fda.gov In preclinical models, this enhanced bioavailability has been a consistent finding. For instance, in dogs, the oral bioavailability of valsartan from the combination formulation was found to be approximately three-fold higher than that of valsartan administered alone. colab.ws

CompoundAnimal SpeciesOral Bioavailability (%)
Sacubitril General Estimate≥ 60
Valsartan Marmoset9 - 19
Valsartan (from this compound) Dog~3-fold higher than valsartan alone

This table provides an overview of the oral bioavailability data for sacubitril and valsartan in different animal species based on available preclinical research. Data for sacubitrilat is not separately available as it is formed from the metabolism of sacubitril.

Distribution and Protein Binding Characteristics in Animal Models

Both sacubitril and its active metabolite, sacubitrilat, are highly bound to plasma proteins, which influences their distribution in the body. In non-human primates, sacubitril and valsartan have been reported to be 93% and 95.8% protein-bound, respectively. researchgate.net This high degree of protein binding limits their distribution into tissues, as evidenced by low concentrations observed in the cerebrospinal fluid and brain of cynomolgus monkeys. researchgate.net

Valsartan also exhibits high plasma protein binding across various animal species. In vitro studies have shown high binding percentages in the serum of rats, dogs, and rabbits, as well as in marmoset plasma. nih.gov

CompoundAnimal SpeciesPlasma Protein Binding (%)
Sacubitril Non-human Primates93
Valsartan RatHigh
DogHigh
RabbitHigh
MarmosetHigh
Non-human Primates95.8

This table summarizes the plasma protein binding characteristics of sacubitril and valsartan in different animal species from preclinical studies.

Metabolic Pathways of Sacubitril to Sacubitrilat in Animal Systems

Sacubitril is a prodrug that requires metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves the hydrolysis of the ethyl ester group of sacubitril to form the active metabolite, sacubitrilat (LBQ657). nih.gov This conversion is rapid and is mediated by carboxylesterases present in various tissues, including the liver. fda.gov

In vivo studies in animal models, such as rats, have confirmed this metabolic conversion as the principal pathway for sacubitril. nih.gov The efficiency of this conversion is crucial for the pharmacodynamic effects of the drug, as sacubitrilat is the potent inhibitor of neprilysin. nih.gov Beyond this primary activation step, sacubitrilat itself does not appear to undergo significant further metabolism. fda.gov

Excretion Patterns in Animal Studies

The excretion of the components of this compound follows distinct pathways in animal models. Sacubitril, after its conversion to sacubitrilat, is predominantly eliminated through the kidneys. nih.gov Approximately 52-68% of the administered sacubitril dose is recovered in the urine, primarily in the form of sacubitrilat. fda.gov A smaller portion is excreted in the feces. fda.gov

In contrast, valsartan is mainly eliminated via the biliary route, with approximately 83% of the dose being excreted in the feces. fda.gov Only a minor fraction, around 13%, is found in the urine. fda.gov This difference in excretion pathways is important, as it suggests that the clearance of sacubitrilat is more dependent on renal function, while valsartan's clearance is more reliant on hepatic function.

CompoundPrimary Excretion RoutePercentage in UrinePercentage in Feces
Sacubitril (as Sacubitrilat) Renal52-68%37-48%
Valsartan Biliary~13%~83%

This table outlines the primary excretion routes and approximate percentages of sacubitril (measured as its active metabolite sacubitrilat) and valsartan recovered in urine and feces from preclinical studies.

Impact of Organ Impairment (e.g., Hepatic, Renal) on Pharmacokinetics in Animal Models

Preclinical research utilizing various animal models has been instrumental in elucidating the pharmacodynamic effects of this compound (sacubitril/valsartan) in the context of organ impairment. However, detailed pharmacokinetic data, such as maximum concentration (Cmax) and area under the curve (AUC), from these specific animal models of hepatic and renal dysfunction are not extensively reported in publicly available literature. The focus of these preclinical studies has predominantly been on the therapeutic effects and safety profile of the compound.

Nevertheless, these animal models are crucial for understanding the drug's mechanism of action in diseased states. For instance, in a porcine model of partial nephrectomy, a model for acute kidney injury, treatment with sacubitril/valsartan was shown to protect the filtration barrier and improve the functional adaptive response of the uninjured kidney. In rat models, sacubitril/valsartan has been studied in the context of diabetic nephropathy, where it was found to inhibit inflammation, oxidative stress, and glomerulosclerosis. Another relevant model is the portal hypertensive rat, used to simulate liver dysfunction, where sacubitril/valsartan demonstrated beneficial effects on portal pressure.

Impact of Renal Impairment on Pharmacokinetics (Clinical Data)

In clinical studies, renal impairment has a significant impact on the pharmacokinetics of sacubitrilat, the active metabolite of sacubitril, which is primarily eliminated through the kidneys. nih.gov The exposure to sacubitril and valsartan, however, is not significantly altered by renal dysfunction. nih.govnih.gov

The area under the plasma concentration-time curve (AUC) of sacubitrilat increases with the severity of renal impairment. nih.govscispace.com Compared to healthy subjects, the AUC of sacubitrilat is approximately 1.3-fold higher in patients with mild renal impairment, 2.3-fold higher in those with moderate renal impairment, and 2.9 to 3.3-fold higher in individuals with severe renal impairment. nih.govscispace.com The steady-state Cmax of sacubitrilat has been observed to increase by about 60% in patients with renal impairment, regardless of the severity. nih.gov Furthermore, the half-life of sacubitrilat is prolonged from approximately 12 hours in healthy individuals to 21.1, 23.7, and 38.5 hours in patients with mild, moderate, and severe renal impairment, respectively. nih.gov

Pharmacokinetic Parameters of Sacubitrilat in Patients with Renal Impairment (Clinical Data)
Degree of Renal ImpairmentFold Increase in AUC vs. Healthy SubjectsFold Increase in Cmax vs. Healthy SubjectsHalf-life (hours)
Mild~1.3~1.6~21.1
Moderate~2.3~23.7
Severe~2.9 - 3.3~38.5

Impact of Hepatic Impairment on Pharmacokinetics (Clinical Data)

Hepatic impairment also influences the pharmacokinetics of the components of this compound. In clinical studies involving patients with mild to moderate hepatic impairment, the systemic exposure to sacubitril, sacubitrilat, and valsartan was observed to increase. nih.govresearchgate.net

In patients with mild hepatic impairment, the AUC of sacubitril increased by 53% and that of sacubitrilat by 48%. nih.govresearchgate.net For those with moderate hepatic impairment, the increase in AUC was more pronounced, with a 245% increase for sacubitril and a 90% increase for sacubitrilat. nih.govresearchgate.net The Cmax of sacubitril saw a 57% and 210% increase in mild and moderate hepatic impairment, respectively; however, the Cmax for sacubitrilat and valsartan remained unchanged. nih.govresearchgate.net The AUC of valsartan increased by 19% in mild and 109% in moderate hepatic impairment. nih.govresearchgate.net

Fold Increase in Pharmacokinetic Parameters in Patients with Hepatic Impairment vs. Healthy Subjects (Clinical Data)
AnalyteParameterMild Hepatic ImpairmentModerate Hepatic Impairment
SacubitrilAUC~1.53~3.45
Cmax~1.57~3.10
Sacubitrilat (LBQ657)AUC~1.48~1.90
CmaxUnchangedUnchanged
ValsartanAUC~1.19~2.09
CmaxUnchangedUnchanged

Chemical Synthesis and Drug Discovery

Sacubitril (B1662468) Synthesis Strategies

Synthetic strategies for sacubitril differ primarily in the choice of starting materials and the methods employed to establish the desired stereochemistry at the two chiral centers. chemicalbook.com

Retrosynthetic analysis of sacubitril typically involves disconnecting key bonds to arrive at simpler, readily available starting materials. One common retrosynthetic approach envisions sacubitril being formed from a precursor containing the two chiral centers and the biphenyl (B1667301) moiety, which is then coupled with a succinic acid derivative. acs.orgresearchgate.net

Key building blocks often include a functionalized biphenyl derivative to form the aromatic portion and a fragment that incorporates the required carbon chain and functionalities, with careful consideration for the introduction of the stereocenters. acs.orgresearchgate.net For instance, one route begins with 4-iodobiphenyl (B74954). acs.org Another approach utilizes a precursor ethyl ester containing the biphenyl group and the two chiral centers. nih.gov

Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to build the target molecule. One approach to the synthesis of sacubitril has employed a chiral pool strategy, specifically utilizing (S)-pyroglutamic acid as a key building block. researchgate.netresearchgate.netcitedrive.comx-mol.net This method involves a series of transformations starting from the chiral pool material to construct the sacubitril framework while preserving or introducing the required stereochemistry. researchgate.netresearchgate.netcitedrive.comx-mol.net A Cu(I)-mediated Csp²-Csp³ cross-coupling has been reported as a key transformation in such an approach. researchgate.netcitedrive.com Another alternative approach starting from L-pyroglutamic acid methyl ester also employs stereoselective hydrogenation. acs.org

Stereoselective synthesis methods are designed to favor the formation of one specific stereoisomer over others. Several stereoselective techniques have been applied in the synthesis of sacubitril to control the configuration of its two chiral centers. researchgate.net

Chiral amine transfer (CAT) reagents have been explored for the stereoselective synthesis of sacubitril. researchgate.netcitedrive.comresearcher.life This approach can involve the use of chiral amines to control the stereochemical outcome of reactions, such as the conversion of a butenolide to an ene-lactam, followed by diastereoselective reduction. researchgate.netcitedrive.comresearcher.life Research findings indicate that substrate-controlled diastereoselective reduction using reagents like Et₃SiH or Pd/C with H₂ can be employed in this strategy. researchgate.netcitedrive.com

Asymmetric alkylation, such as the Evans asymmetric alkylation, is a powerful method for creating new chiral centers. This technique typically utilizes chiral auxiliaries, like Evans' oxazolidinones, to direct the stereochemical outcome of alkylation reactions. harvard.edursc.org The Evans asymmetric alkylation has been reported as a key step in some enantioselective approaches to sacubitril synthesis. researchgate.netresearchgate.net

Asymmetric dihydroxylation, notably the Sharpless asymmetric dihydroxylation, is used to introduce two hydroxyl groups to an alkene in a stereocontrolled manner, creating vicinal diols with high enantioselectivity. organic-chemistry.org This method utilizes an osmium catalyst and chiral ligands to achieve the desired stereochemical outcome. organic-chemistry.org The Sharpless asymmetric dihydroxylation has been featured as a key step in enantioselective total synthesis routes for sacubitril. researchgate.netresearchgate.netresearchgate.netresearchgate.netthieme-connect.com

Other stereoselective methods reported in the synthesis of sacubitril precursors include diastereoselective Reformatsky-type carbethoxyallylation and rhodium-catalyzed stereoselective hydrogenation. acs.orgacs.orgnih.gov Stereoselective hydrogenation, particularly of trisubstituted olefins, using catalysts like [Ru(p-cymene)I₂]₂ and chiral phosphine (B1218219) ligands, has been shown to deliver intermediates with high diastereomeric ratios. chemicalbook.comufrgs.br Enzymatic approaches, such as those utilizing engineered amine transaminases or one-pot enzymatic cascades, are also being developed for the stereoselective synthesis of sacubitril precursors, offering potentially more environmentally friendly routes. researchgate.netrsc.org

Here is a summary of some key synthetic approaches and methods mentioned:

Synthesis Strategy/MethodKey Feature(s)Example Reagents/CatalystsReference(s)
Chiral Pool ApproachUtilizes naturally occurring chiral starting materials(S)-Pyroglutamic acid, Cu(I)-mediated cross-coupling researchgate.netresearchgate.netcitedrive.comx-mol.net
Chiral Amine Transfer (CAT)Uses chiral amines to control stereochemistry, diastereoselective reductionChiral amine, Et₃SiH or Pd/C, H₂ researchgate.netcitedrive.comresearcher.life
Asymmetric Alkylation (Evans)Employs chiral auxiliaries (e.g., oxazolidinones) to direct alkylationEvans' oxazolidinones researchgate.netresearchgate.netharvard.edursc.org
Asymmetric Dihydroxylation (Sharpless)Stereocontrolled introduction of vicinal diols to alkenesOsmium catalyst, chiral ligands [(DHQD)₂PHAL, (DHQ)₂PHAL] researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org
Stereoselective HydrogenationCatalytic hydrogenation to set stereocentersRhodium catalysts, chiral phosphine ligands, Ru catalysts chemicalbook.comacs.orgacs.orgnih.gov
Enzymatic/BiocatalysisUtilizes enzymes for stereoselective transformationsAmine transaminases, ene-reductases, enzymatic cascades researchgate.netrsc.org
Diastereoselective CarbethoxyallylationFormation of C-C bond with control over relative stereochemistryReformatsky-type reaction acs.orgacs.orgnih.gov

Stereoselective Synthesis Methods

Heck Coupling Reactions

Heck coupling reactions have been employed in the synthesis of precursors to sacubitril. One reported synthesis utilizes an ethylene (B1197577) Heck coupling process to prepare a styrene (B11656) intermediate from 4-iodobiphenyl in high yield. acs.orgacs.org This reaction is part of a sequence that ultimately leads to the formation of biphenyl acetaldehyde, a key building block for sacubitril. acs.org

Rhodium-Catalyzed Stereoselective Hydrogenation

Rhodium-catalyzed stereoselective hydrogenation is a crucial step for installing one of the key stereocenters in the sacubitril precursor. acs.orgacs.orgnih.govcam.ac.ukresearchgate.net This reaction is used to reduce a carbon-carbon double bond in a stereoselective manner, ensuring the correct absolute configuration at a specific chiral center. For instance, a stereoselective hydrogenation of a substituted acrylic acid using a rhodium catalyst and a chiral phosphine ligand has been reported to yield the desired product with high diastereomeric ratio. acs.orgresearchgate.net Continuous flow techniques have been explored for this hydrogenation step, utilizing tube-in-tube gas reactors to manage hydrogen supply and pressure. acs.orgcam.ac.uk

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade approaches represent an environmentally friendly and efficient strategy for synthesizing chiral pharmaceutical intermediates like sacubitril precursors. researchgate.netrsc.org These approaches combine chemical steps with enzymatic transformations in a single process, avoiding the need for intermediate isolation. One strategy involves constructing two chiral centers using a one-pot enzymatic cascade. rsc.org This can involve enzymes like transaminases for asymmetric amination and potentially ene-reductases for asymmetric reduction. researchgate.netrsc.org Such cascades can achieve high yields and excellent diastereoselectivity. rsc.org

Valsartan (B143634) Synthesis Strategies

Valsartan synthesis involves the construction of a biphenyl tetrazole structure with a specific chiral center. Several synthetic routes have been developed for valsartan. d-nb.infogoogle.comresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govgoogle.comacs.org

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis of valsartan reveals key intermediates, typically involving the biphenyl moiety and the tetrazole ring. Common approaches involve coupling a substituted biphenyl intermediate with a valine derivative. d-nb.infogoogle.comresearchgate.netresearchgate.netnih.govgoogle.com A key intermediate in many valsartan syntheses is a biphenyl derivative containing a reactive group (like a halide or aldehyde) and a protected tetrazole or a group that will be converted to the tetrazole. Another key intermediate is an L-valine derivative, often an ester. d-nb.infogoogle.comgoogle.com The formation of the amide bond between the biphenyl-containing part and the valine part is a crucial step. d-nb.infogoogle.com

Tetrazole Ring Formation Methodologies

The formation of the tetrazole ring is a characteristic step in the synthesis of valsartan and other sartans. google.comresearchgate.netresearchgate.netacs.orgacs.orggoogle.comwikipedia.org One common method involves the reaction of a cyano group with an azide (B81097) source, often in the presence of a catalyst. researchgate.netresearchgate.netacs.orggoogle.com Trialkyltin azides are frequently used reagents for this transformation. acs.orggoogle.com Another strategy involves constructing the biphenyl unit using a pre-formed tetrazole intermediate through coupling reactions like Suzuki-Miyaura or Negishi coupling. researchgate.netresearchgate.netacs.orgnih.gov Challenges in tetrazole formation using azide reagents can include handling hazardous azides and the removal of tin byproducts when organotin reagents are used. acs.orggoogle.com Methods for recovering tin catalysts have been developed to address these issues. acs.org

Lewis Acid Catalyzed Tetrazole Formation

The cycloaddition reaction between the cyanobiphenyl intermediate and azide to form the tetrazole ring in Valsartan is frequently catalyzed by Lewis acids. google.comgoogle.comresearchgate.net Lewis acids such as zinc chloride (ZnCl₂) are commonly employed to facilitate this cyclization. google.comresearchgate.netgoogle.comgmp-journal.com Other zinc salts, including zinc bromide, zinc iodide, zinc trifluoromethanesulfonate, zinc acetate, and zinc azide, can also serve as Lewis acid catalysts. google.com The amount of Lewis acid used in the reaction can range from 0.5 to 2 equivalents. google.com The use of Lewis acids helps to enhance the reactivity between the lipophilic biphenyl cyano intermediate and the often hydrophilic inorganic salt azide. google.com In some methods, a composite catalyst system involving a Lewis acid and a phase transfer catalyst in a non-hydrophilic organic solvent is utilized to improve the efficiency and overcome drawbacks of conventional methods. google.compatsnap.com

Biphenyl Coupling Reactions

The biphenyl unit is a fundamental structural element present in Valsartan and is essential for its binding affinity to the angiotensin II receptor and its oral bioavailability. rjpbcs.comthieme-connect.comruhr-uni-bochum.de The formation of this aryl-aryl bond is a key step in the synthesis of sartans. rjpbcs.comthieme-connect.com Several cross-coupling reactions have been employed for the construction of the biphenyl moiety in Valsartan synthesis.

Negishi Coupling

The Negishi coupling reaction is an efficient method utilized in the synthesis of the biphenyl structure found in sartans, including Valsartan. rjpbcs.combeilstein-journals.orgrsc.orgderpharmachemica.comresearchgate.net This palladium-catalyzed cross-coupling involves the reaction between an organozinc intermediate and an aryl halide. beilstein-journals.orgrsc.orgderpharmachemica.com For Valsartan synthesis, a Negishi coupling approach can involve the reaction of a metalated 5-phenyl-1-trityl-1H-tetrazole (as the organozinc component) with an aryl bromide intermediate. beilstein-journals.orgrsc.orgresearchgate.net This method has been described as overcoming drawbacks associated with previously reported syntheses and is considered commercially viable for plant scale production. beilstein-journals.orgderpharmachemica.comresearchgate.net Directed ortho-metalation can be used to generate the key organozinc intermediate for the palladium-catalyzed biaryl coupling. derpharmachemica.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction for the formation of the biphenyl unit in Valsartan synthesis. rjpbcs.comthieme-connect.comd-nb.inforesearchgate.netacs.orgresearchgate.netresearchgate.net This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. thieme-connect.comacs.orgresearchgate.net In the context of Valsartan, the Suzuki-Miyaura coupling can be used to synthesize key intermediates such as 4'-methyl-2-biphenylcarbonitrile from reactants like 2-chlorobenzonitrile (B47944) and 4-tolylboronic acid. acs.orgresearchgate.net Heterogeneous palladium catalysts supported on materials like cerium-tin-oxide or organosilica matrices have been explored for this coupling step, including in continuous flow processes. d-nb.inforesearchgate.netacs.orgresearchgate.net

Ullmann Coupling

Ullmann coupling is a historical method that has been employed for the preparation of the biphenyl moiety in sartans. thieme-connect.combeilstein-journals.org This reaction typically involves the copper-catalyzed coupling of aryl halides. While mentioned in the context of sartan synthesis, including early approaches, Negishi and Suzuki-Miyaura couplings appear to be more commonly highlighted in recent literature regarding efficient Valsartan synthesis. rjpbcs.comthieme-connect.combeilstein-journals.org

Development of the Sacubitril/Valsartan Supramolecular Sodium Salt Complex

The development of the sacubitril/valsartan supramolecular sodium salt complex, known as LCZ696 or Entresto, represents a significant advancement in the treatment of heart failure. This complex is not a simple physical mixture or fixed-dose combination of two drugs but rather a co-crystal formed through the self-assembly of sacubitril and valsartan in the presence of sodium cations and water molecules. wikipedia.orgregulations.govrevportcardiol.orgjapsonline.com The creation of this supramolecular structure confers unique physicochemical properties compared to the individual components, such as improved stability and water solubility, which were challenges with valsartan alone. wikipedia.orgmdpi.com

The synthesis of LCZ696 typically involves the dissolution of the neprilysin inhibitor (NEPi) precursor (2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester and the angiotensin II receptor blocker (ARB) valsartan in a solvent, followed by the addition of an aqueous sodium hydroxide (B78521) solution. regulations.gov This process concurrently provides the necessary sodium cations and water molecules to induce the crystallization of the supramolecular complex. regulations.gov The molar ratio of sacubitril to valsartan in the complex is 1:1. wikipedia.orgmdpi.comresearchgate.net

The formation of this supramolecular complex is stabilized by various intermolecular weak interactions, including hydrogen bonds and coordinate bonds involving the sodium ions and water molecules. regulations.govmdpi.comresearchgate.net This intrinsic stabilization by monovalent multi-coordinated sodium cations and water molecules is considered a surprising feature of LCZ696. regulations.gov

Crystal Structure and Chemical Characterization

The sacubitril/valsartan supramolecular sodium salt complex (LCZ696) is characterized by a specific crystalline structure. It is described as a white to almost white powder consisting of very thin hexagonal plates. wikipedia.orgregulations.govmdpi.com The complex has a molecular formula of C₄₈H₅₅N₆O₈Na₃·2.5H₂O, with a molar mass of 957.99 g·mol⁻¹. mdpi.comresearchgate.netrsc.org However, the crystal structure unit cell is more complex, comprising six sacubitril anions, six valsartan dianions, 18 sodium cations, and 15 water molecules, resulting in a molecular formula of C₂₈₈H₃₃₀N₃₆O₄₈Na₁₈·15H₂O and a molecular mass of 5748.03 g/mol . wikipedia.orgregulations.govrsc.org This indicates a 1:1:3:2.5 molar ratio of sacubitril, valsartan, sodium cations, and water molecules in the reduced empirical formula unit. tga.gov.aunovartis.com

The crystal structure of LCZ696 has been determined using techniques such as single-crystal X-ray diffraction. regulations.gov In the crystal structure, the sodium ions are coordinated with carbonyl and carboxylate groups from both sacubitril and valsartan, as well as with water molecules. regulations.govrsc.org Specifically, in the crystal structure unit cell, all sodium ions are coordinated with 18 carbonyl groups and 12 carboxylate groups of sacubitril and valsartan, along with 13 water molecules, while two water molecules remain non-bonded. rsc.org The tetrazole moiety of valsartan does not coordinate with the sodium cation. rsc.org

Chemical characterization of LCZ696 has been performed using various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. mdpi.comresearchgate.nethealthcare-bulletin.co.uk

PXRD analysis reveals characteristic diffraction peaks that confirm the crystalline nature of LCZ696 and distinguish it from the individual components or simple mixtures. mdpi.comhealthcare-bulletin.co.uk For instance, the PXRD pattern of LCZ696 shows characteristic peaks at 2θ values such as 4.5°, 5.5°, 5.6°, 9.9°, 12.8°, 15.7°, 17°, 18.3°, 19.8°, and 23.2°. mdpi.com Different crystalline forms (polymorphs) of this compound have been reported, characterized by distinct PXRD patterns. rsc.orggoogle.com

DSC thermograms of LCZ696 typically show a sharp endothermic peak corresponding to its melting point, indicating its crystalline nature. japsonline.com The melting point of LCZ696 is reported to be around 136°C (onset) or 138°C. wikipedia.orgregulations.govjapsonline.comtga.gov.au TGA can be used to assess the water content of the hemipentahydrate complex, which is approximately 2.5 water molecules per empirical formula unit. mdpi.comrsc.org The loss of water of hydration can occur in steps upon heating. regulations.gov

ATR-FTIR spectroscopy provides insights into the chemical bonds and interactions within the complex. japsonline.commdpi.comresearchgate.net Changes in characteristic peaks compared to the individual components, particularly in the 1500–1800 cm⁻¹ region, are attributed to the hydrogen bonds and coordination bonds formed during crystallization between valsartan and sacubitril. japsonline.commdpi.com For example, LCZ696 shows characteristic peaks at 1595, 1639, and 1714 cm⁻¹ in this range, distinct from the peaks observed for valsartan and sacubitril individually. japsonline.commdpi.com N-H stretching appears at 3247 cm⁻¹ in the co-crystal, compared to 3328 cm⁻¹ in a physical mixture of sacubitril and valsartan. cphi-online.com

The solid state stability of LCZ696 is reported to be high, with no degradation observed after storage at 50°C for one week. regulations.gov However, its stability in aqueous solutions is pH-dependent. regulations.gov The complex is freely soluble in water, with a pH of 8.2 in solution. tga.gov.au

Here is a summary of some chemical characteristics of the sacubitril/valsartan supramolecular sodium salt complex:

PropertyValueSource
Chemical Name (IUPAC)Octadecasodium hexakis(4-{[(1S,3R)-1-([1,1'-biphenyl]-4-ylmethyl)-4-ethoxy-3-methyl-4-oxobutyl]amino}-4-oxobutanoate) hexakis(N-pentanoyl-N-{[2'-(1H-tetrazol-1-id-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate)—water (1/15) tga.gov.au
Empirical FormulaC₄₈H₅₅N₆O₈Na₃·2.5H₂O rsc.orgnovartis.com
Molecular FormulaC₂₈₈H₃₃₀N₃₆O₄₈Na₁₈·15H₂O wikipedia.orgregulations.govrsc.org
Molar Mass (Empirical)957.99 g·mol⁻¹ mdpi.comresearchgate.netrsc.org
Molecular Mass (Unit Cell)5748.03 g/mol wikipedia.orgregulations.govrsc.org
CAS Number936623-90-4 regulations.govmdpi.comresearchgate.nettga.gov.aucaymanchem.com
AppearanceWhite to almost white powder, thin hexagonal plates wikipedia.orgregulations.govresearchgate.nettga.gov.au
Melting Point~136°C (onset) / ~138°C wikipedia.orgregulations.govjapsonline.comtga.gov.au
Water SolubilityFreely soluble wikipedia.orgresearchgate.nettga.gov.au
pH (Aqueous Solution)8.2 tga.gov.au

Key PXRD Peaks (approximate 2θ values):

2θ (°)Source
4.5 mdpi.comgoogle.com
5.5 mdpi.comgoogle.com
5.6 mdpi.comgoogle.com
9.9 mdpi.comgoogle.com
12.8 mdpi.comgoogle.com
15.7 mdpi.comgoogle.com
17.0 mdpi.comgoogle.com
18.3 mdpi.comgoogle.com
19.8 mdpi.comgoogle.com
23.2 mdpi.comgoogle.com

Note: Variations in PXRD peaks can occur between different crystalline forms. rsc.orggoogle.com

Characteristic ATR-FTIR peaks (approximate cm⁻¹ values) in the 1500-1800 cm⁻¹ region:

Wavenumber (cm⁻¹)Source
1595 japsonline.commdpi.com
1639 japsonline.commdpi.com
1714 japsonline.commdpi.com
3247 (N-H stretch) cphi-online.com

The co-crystallization process itself has been studied, revealing that the nucleation process is relatively slow compared to the transformation process, suggesting that co-crystallization is controlled by nucleation. mdpi.comresearchgate.net Factors such as stirrer speed and crystal seeds have been shown to influence induction time, transformation time, and crystal size distribution. mdpi.comresearchgate.net

The unique crystal structure and chemical characteristics of the sacubitril/valsartan supramolecular sodium salt complex are fundamental to its properties and performance as a pharmaceutical agent.

Structure Activity Relationships Sar

Sacubitrilat (B1680482) (LBQ657) and Neprilysin Inhibition

Sacubitrilat (LBQ657) is the pharmacologically active metabolite of sacubitril (B1662468), formed by de-ethylation via esterases wikipedia.orgnewdrugapprovals.org. It functions as a potent inhibitor of neprilysin, a zinc-dependent metallopeptidase wikipedia.orgmedchemexpress.commdpi.com. The inhibition of NEP by LBQ657 leads to increased levels of endogenous vasoactive peptides, such as natriuretic peptides and bradykinin (B550075), which have beneficial vasodilatory and natriuretic effects wikipedia.orgdrugbank.comfda.gov.

Molecular Features Crucial for NEP Binding and Inhibition

Sacubitrilat is a single diastereomer with specific stereocenters that are critical for its interaction with the NEP active site medchemexpress.com. The binding of LBQ657 to NEP involves an intricate network of interactions with residues within the enzyme's catalytic cleft, which is comprised of S1, S1', and S2' sub-pockets researchgate.netresearchgate.netrcsb.org. These interactions, involving all functional groups of LBQ657, contribute to its high inhibitory potency, reported to be around 5 nM medchemexpress.comresearchgate.net.

Zinc Coordination Mechanisms in the NEP Active Site

Neprilysin is a zinc-dependent enzyme, and the catalytic zinc ion is essential for its activity mdpi.comfrontiersin.org. In the crystal structure of human NEP in complex with LBQ657, the catalytic zinc atom is coordinated by specific residues in the active site, namely His583, His587, and Glu646 researchgate.net. The carboxylate group of LBQ657 plays a crucial role in coordinating with this catalytic zinc ion researchgate.netnih.gov. This interaction is a key feature of NEP inhibition by LBQ657, differing from some other NEP inhibitors by having a longer linker between the zinc-coordinating carboxylate and a chiral carbon atom that anchors other binding moieties nih.gov.

Exploration of Subsite Interactions (e.g., S1' Subsite)

The binding mode of LBQ657 involves occupying the S1, S1', and S2' sub-pockets of the NEP active site researchgate.netresearchgate.netrcsb.org. The S1' subsite, in particular, has been noted as an area for exploration in structure-guided design studies nih.gov. The P1'-biphenyl moiety of LBQ657 binds deeply within the S1' subsite, and this interaction induces conformational changes in the enzyme researchgate.netrcsb.org. These induced fit conformational changes upon binding of the P1'-biphenyl moiety are suggested to contribute to LBQ657's selectivity against structurally homologous zinc metallopeptidases researchgate.netrcsb.org. The succinate (B1194679) group in the P2' position of LBQ657 is optimized to interact with specific residues, Arg102 and Arg110, which is considered unique to LBQ657's binding mode frontiersin.org.

Impact of Structural Modifications on Biochemical Potency

Structure-activity relationship studies have explored the impact of structural modifications on the biochemical potency of NEP inhibitors related to LBQ657. For instance, the addition of a chlorine atom to a related compound, designed based on the crystal structure of NEP bound with LBQ657, resulted in a significant increase in biochemical potency nih.gov. This highlights the importance of specific structural features and their interactions with NEP subsites in determining inhibitory activity.

Here is a table summarizing some key binding interactions of LBQ657 with NEP based on available information:

LBQ657 Functional Group/MoietyInteracting NEP Residues/FeatureType of InteractionReference
Carboxylate groupCatalytic Zinc ion (His583, His587, Glu646)Coordination researchgate.netnih.gov
P1'-biphenyl moietyS1' subsiteBinding, Induced Fit researchgate.netrcsb.org
Succinate (P2' position)Arg102, Arg110Interaction frontiersin.org
All functional groupsActive site residues (S1, S1', S2' subsites)Intricate Network medchemexpress.comresearchgate.net

Valsartan (B143634) and Angiotensin II Type 1 Receptor Blockade

Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor mims.comdrugbank.com. This blockade prevents the vasoconstricting and aldosterone-secreting effects of angiotensin II, contributing to reduced blood pressure and other beneficial cardiovascular effects mims.comdrugbank.com. Valsartan belongs to the sartan family of ARBs, which share some common structural features wikipedia.org.

Pharmacophore Identification in Valsartan

ARBs like valsartan are designed to mimic the structure of angiotensin II to bind to the AT1 receptor but without activating it wikipedia.org. While detailed pharmacophore models specifically for valsartan binding to the AT1 receptor are complex and involve computational studies researchgate.net, general features important for ARB activity have been identified through SAR studies of various sartans.

Key pharmacophore features commonly found in ARBs, including valsartan, that contribute to AT1 receptor blockade include:

An acidic group: This is often a tetrazole ring or a carboxylic acid group, which is crucial for binding to a basic site on the receptor wikipedia.org. In valsartan, the tetrazole ring serves this purpose wikipedia.orgwikipedia.org.

A biphenyl (B1667301) or similar extended aromatic system: This lipophilic group interacts with hydrophobic pockets within the receptor binding site wikipedia.org. Valsartan possesses a biphenyl-methyl group wikipedia.org.

A linker region: This connects the acidic group and the lipophilic system and influences the molecule's orientation and fit within the binding site. In valsartan, the imidazole (B134444) ring found in some other sartans is replaced by an acylated amino acid, which acts as part of this linker and the core structure wikipedia.orgmdpi.com.

Specific substituents: The nature and position of substituents on the core structure and aromatic rings can significantly impact binding affinity and selectivity for the AT1 receptor wikipedia.org.

Valsartan's structure, with its specific arrangement of these features, allows it to bind with high affinity to the AT1 receptor, effectively blocking the action of angiotensin II drugbank.comahajournals.org. It has been noted that valsartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor drugbank.com.

Here is a table highlighting key structural features of Valsartan relevant to AT1 receptor binding:

Structural FeatureProposed Role in AT1 Receptor BindingReference
Tetrazole ringBinds to a basic site (acidic group mimic) wikipedia.orgwikipedia.org
Biphenyl-methyl groupInteracts with hydrophobic pockets wikipedia.org
Acylated amino acid (core/linker)Contributes to binding and orientation wikipedia.orgmdpi.com

Key Functional Groups for AT1 Receptor Binding Specificity

Valsartan is a non-peptide angiotensin II receptor blocker that selectively targets the AT1 receptor. drugbank.commims.com The binding of valsartan to the AT1 receptor is mediated by specific functional groups within its structure. Like many other ARBs, valsartan contains a biphenyl group and a tetrazole ring, which mimics the carboxylate group of angiotensin II. wikipedia.org This tetrazole group is a common structural feature among most ARBs and plays a crucial role in binding to key residues in the AT1 receptor, such as Lys199, His256, and Gln257. plos.orgresearchgate.net

However, valsartan exhibits a slightly different binding mode compared to some other sartans. While the carboxyl group in some ARBs like candesartan (B1668252) and azilsartan (B1666440) interacts with Lys199, the carboxyl group of valsartan does not appear to bind to Lys199. plos.org Instead, it has been suggested that the carboxyl group of valsartan may bind to Ser105 in the AT1 receptor. plos.org Additionally, the oxygen atom of the amide carbonyl group in valsartan may also contribute to binding with Lys199. plos.orgresearchgate.net These subtle differences in binding interactions contribute to the unique pharmacological profile of valsartan. plos.org

Valsartan demonstrates a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, typically around 10,000-fold greater affinity for AT1. wikipedia.org This selectivity is crucial for its therapeutic effect in blocking the detrimental cardiovascular effects mediated by AT1 receptor activation. europa.eudrugbank.com

Interplay of Sacubitrilat and Valsartan Structural Elements

Entresto is formulated as a supramolecular sodium salt complex of sacubitril and valsartan. revportcardiol.org Although it dissociates into its components upon oral administration, the co-crystallization suggests a specific arrangement of the molecules in the solid state. The complex consists of sacubitril anions, valsartan dianions, sodium cations, and water molecules in a defined molar ratio. wikipedia.orgrevportcardiol.org This specific solid-state structure and the subsequent dissociation are important for the drug's absorption and delivery of the active components.

Once dissociated and absorbed, sacubitril is converted to the active neprilysin inhibitor sacubitrilat. wikipedia.orgrevportcardiol.org Sacubitrilat inhibits the enzyme neprilysin, preventing the degradation of beneficial vasoactive peptides like natriuretic peptides. wikipedia.orgmedscape.com Simultaneously, valsartan blocks the AT1 receptor, counteracting the effects of angiotensin II, which include vasoconstriction and aldosterone (B195564) release. europa.eudrugbank.com

The co-administration of sacubitrilat and valsartan in a single complex is designed to provide a dual mechanism of action that is more effective than inhibiting either pathway alone. rupahealth.comfrontiersin.org While sacubitrilat increases levels of peptides that promote vasodilation and natriuresis, neprilysin also degrades angiotensin II. pharmacytimes.comdrugbank.com Therefore, inhibiting neprilysin alone could potentially lead to an undesirable increase in angiotensin II levels. The presence of valsartan simultaneously blocks the AT1 receptor, mitigating the potential negative effects of increased angiotensin II and providing a comprehensive approach to managing heart failure. frontiersin.orgdrugbank.com The structural elements of sacubitrilat allow for effective neprilysin inhibition, while the specific structural features of valsartan enable selective and potent AT1 receptor blockade, and the combination within the this compound complex ensures the simultaneous delivery of these two complementary therapeutic agents.

CompoundTargetMechanism
SacubitrilatNeprilysinInhibition of peptide degradation
ValsartanAT1 ReceptorAngiotensin II receptor blockade

Detailed Research Findings on Valsartan's AT1 Receptor Binding:

Studies using mutagenesis and computational modeling have provided insights into the interaction between valsartan and the AT1 receptor. Key residues in the AT1 receptor involved in binding to ARBs, including valsartan, have been identified. These include Tyr113, Tyr184, Lys199, His256, and Gln257. plos.org While the tetrazole group of most ARBs interacts with Lys199, His256, and Gln257, the binding of valsartan's functional groups, particularly its carboxyl and amide carbonyl groups, to specific residues like Ser105 and Lys199, highlights the unique aspects of its interaction with the receptor. plos.orgresearchgate.net

Valsartan's binding to the AT1 receptor has been characterized as partially insurmountable, which is related to the dissociation rate of the antagonist-receptor complex. kup.at This suggests that while angiotensin II can still activate the receptor to some extent in the presence of valsartan, the blockade is significant and sustained. kup.at

ARBKey Interacting Residues (AT1 Receptor)Notes
ValsartanSer105 (proposed), Lys199 (amide carbonyl oxygen), His256, Gln257Carboxyl group may not bind Lys199 like other sartans. plos.orgresearchgate.net
LosartanLys199, His256, Gln257Metabolized to more potent EXP3174. wikipedia.org
CandesartanLys199, His256, Gln257Carboxyl group binds Lys199. plos.org
IrbesartanTyr113 (n-butyl group), Lys199, His256, Gln257Partially insurmountable inhibition. plos.orgkup.at

Mechanistic Drug Interactions Pre Clinical and Theoretical Frameworks

Renin-Angiotensin System Blockers

Entresto's mechanism involves modulating the RAAS through the ARB component (valsartan) and influencing vasoactive peptides, some of which are also affected by the RAAS, via the neprilysin inhibitor component (sacubitrilat) cardiacbc.caahajournals.orgnovartis.com. This overlap in pathways leads to important mechanistic considerations when combined with other RAAS-acting drugs.

Angiotensin-Converting Enzyme (ACE) Inhibitors: Mechanisms of Angioedema Risk

ACE inhibitors block the conversion of angiotensin I to angiotensin II and also inhibit the degradation of bradykinin (B550075), a potent vasodilator mdpi.comdermnetnz.orgwikipedia.org. Neprilysin is also involved in the degradation of bradykinin nih.govwikipedia.orgmdpi.com. Therefore, the concomitant administration of a neprilysin inhibitor (like sacubitrilat) and an ACE inhibitor can lead to a significant increase in bradykinin levels due to the inhibition of both major bradykinin-degrading enzymes wikipedia.orgmdpi.com. Elevated bradykinin is a key mediator of angioedema, a potentially life-threatening swelling caused by increased vascular permeability mdpi.comdermnetnz.orgracgp.org.aubeckerentandallergy.com.

The theoretical framework for this interaction centers on the dual inhibition of bradykinin metabolism. While valsartan (B143634), as an ARB, does not affect bradykinin metabolism like ACE inhibitors do, the sacubitril (B1662468) component directly impacts neprilysin-mediated bradykinin breakdown wikipedia.orgwikipedia.org. Pre-clinical and clinical data support this mechanism, demonstrating a higher risk of angioedema when neprilysin inhibitors are combined with ACE inhibitors compared to ACE inhibitors alone wikipedia.org. This heightened risk is the basis for the contraindication of concomitant use of this compound with ACE inhibitors, necessitating a washout period when switching between these drug classes europa.eunih.govnovartis.commims.com.

Direct Renin Inhibitors (e.g., Aliskiren): Potential for Exaggerated RAAS Blockade Effects

Direct renin inhibitors, such as aliskiren (B1664508), block the initial step of the RAAS by inhibiting renin, thereby preventing the conversion of angiotensinogen (B3276523) to angiotensin I nih.govcvpharmacology.comwikipedia.orgpatsnap.com. This reduces the formation of both angiotensin I and subsequently angiotensin II nih.govpatsnap.com. This compound, through its valsartan component, blocks the effects of angiotensin II at the AT1 receptor drugbank.compatsnap.comwikipedia.org.

Combining a direct renin inhibitor with an ARB like valsartan results in a more complete blockade of the RAAS at different points in the cascade drugs.com. While this dual blockade might seem theoretically beneficial, it can lead to an exaggerated suppression of the RAAS, potentially causing increased risks of hypotension, hyperkalemia, and impaired renal function europa.eudrugs.commedicalnewstoday.com. The mechanistic basis for these effects lies in the combined reduction of angiotensin II activity and its downstream effects on vasoconstriction, aldosterone (B195564) release (which promotes sodium and water retention and potassium excretion), and renal hemodynamics drugbank.compatsnap.commedscape.comdrugbank.com. Over-suppression can disrupt the delicate balance of these processes, particularly in vulnerable individuals drugs.com.

Pre-clinical studies and clinical trials, such as the ALTITUDE study with aliskiren in combination with ACE inhibitors or ARBs, have demonstrated these increased risks without a clear benefit in certain patient populations, leading to recommendations against or contraindication of such combinations, particularly in patients with diabetes or renal impairment mims.comdrugs.commedicalnewstoday.com.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) nih.govnih.govgssiweb.org. In the kidneys, prostaglandins play a vital role in regulating renal blood flow, glomerular filtration rate (GFR), and sodium and water excretion, particularly in conditions of compromised renal perfusion nih.govnih.govgssiweb.orgccjm.org.

Renal Prostaglandin (B15479496) Synthesis Inhibition and Renal Function Implications

NSAID-induced inhibition of renal prostaglandin synthesis can lead to vasoconstriction of afferent arterioles, reducing renal blood flow and GFR nih.govnih.govgssiweb.orgccjm.org. This effect is more pronounced in individuals with pre-existing renal impairment, heart failure, or volume depletion, where renal prostaglandins are essential for maintaining renal perfusion nih.govnih.govccjm.orgkoreamed.org.

This compound, through its valsartan component, blocks the effects of angiotensin II, which can influence efferent arteriolar tone drugbank.comdrugs.com. While ARBs generally cause efferent arteriolar vasodilation, combining this with NSAID-induced afferent arteriolar vasoconstriction can disrupt glomerular hemodynamics and potentially worsen renal function drugs.com. The theoretical framework suggests a synergistic negative impact on renal perfusion and filtration when these drug classes are co-administered europa.eudrugs.com. This interaction can lead to decreased renal function, elevations in serum creatinine (B1669602) and blood urea (B33335) nitrogen, and in some cases, acute renal failure nih.govkoreamed.orgdrugs.comnih.gov. Monitoring of renal function is recommended when initiating or modifying treatment in patients receiving both this compound and NSAIDs novartis.comeuropa.eu.

Agents Affecting Electrolyte Balance

This compound, by influencing the RAAS through valsartan and potentially affecting aldosterone indirectly, can impact potassium homeostasis drugbank.compatsnap.commedscape.com. The RAAS, particularly aldosterone, plays a key role in regulating serum potassium levels by promoting potassium excretion in the renal tubules drugbank.commedscape.comdrugbank.com.

Pharmacodynamic Synergism on Serum Potassium Levels

Concomitant use of this compound with other agents known to increase serum potassium can lead to pharmacodynamic synergism, resulting in a higher risk of hyperkalemia medscape.comnih.govnih.govmedsafe.govt.nzfda.gov. These agents include potassium-sparing diuretics (e.g., spironolactone, triamterene, amiloride), potassium supplements, salt substitutes containing potassium, other RAAS inhibitors (like ACE inhibitors or direct renin inhibitors, although these combinations have other contraindications/warnings), and certain other medications medicalnewstoday.commedscape.comkoreamed.orgnih.govnih.govmedsafe.govt.nzfda.govnih.govmedscape.com. The theoretical basis is the additive effect on reducing renal potassium excretion or increasing potassium load medscape.comnih.gov. Monitoring serum potassium levels is important, especially in patients with risk factors for hyperkalemia fda.govmedsafe.govt.nz.

Lithium

Concomitant administration of this compound with lithium has been associated with reversible increases in serum lithium concentrations and potential toxicity. europa.eueuropa.eunwknowledgenow.nhs.uk This interaction has been reported during the co-administration of lithium with ACE inhibitors or angiotensin II receptor antagonists, the latter of which is a component of this compound (valsartan). europa.eueuropa.eunwknowledgenow.nhs.uk Although specific investigations into the interaction between this compound and lithium have not been extensively documented, the known effects of the angiotensin II receptor antagonist component provide a theoretical basis for this interaction. europa.eunwknowledgenow.nhs.uk

Renal Clearance Modulation Mechanisms

The proposed mechanism for the interaction between this compound and lithium involves the modulation of renal clearance. medscape.com Angiotensin II receptor antagonists, such as valsartan, can affect renal function, and changes in renal blood flow and glomerular filtration rate can influence the excretion of lithium, which is primarily eliminated by the kidneys. medscape.comdrugbank.com Reduced renal clearance of lithium can lead to increased serum lithium levels, raising the risk of lithium toxicity. medscape.com The risk of lithium toxicity may be further increased if a diuretic is also used concomitantly. europa.eueuropa.eunwknowledgenow.nhs.uk

Cytochrome P450 (CYP450) Enzyme Interactions

In vitro metabolism studies have indicated a low potential for CYP450-based drug interactions with this compound. europa.euservice.gov.ukeuropa.eunih.govmedsafe.govt.nznovartis.comresearchgate.netnih.gov This is attributed to the limited metabolism of both sacubitril and valsartan via CYP450 enzymes. europa.euservice.gov.ukeuropa.eumedsafe.govt.nznovartis.comresearchgate.netnih.govtga.gov.au

Limited Metabolism via CYP450 Enzymes

Sacubitril is a prodrug that is rapidly metabolized to its active metabolite, LBQ657, primarily by carboxylesterases, not significantly by CYP450 isozymes. researchgate.netnih.govmims.commims.com Valsartan undergoes minimal metabolism in the liver, with approximately 20% of a dose recovered as metabolites. drugbank.comtga.gov.au The primary metabolite of valsartan, valeryl 4-hydroxy valsartan, is formed via the CYP2C9 isoenzyme. drugbank.comnih.govtandfonline.comresearchgate.net However, the extent of this metabolism is low. drugbank.comtandfonline.comresearchgate.net

Data Table: Metabolism of this compound Components

ComponentPrimary Metabolism PathwayCYP450 Involvement
SacubitrilCarboxylesterase hydrolysis to LBQ657 researchgate.netnih.govmims.commims.comMinimal europa.euservice.gov.ukeuropa.eumedsafe.govt.nznovartis.comresearchgate.netnih.govtga.gov.au
ValsartanMinimal hepatic metabolism drugbank.comtga.gov.auPrimarily CYP2C9 for a minor metabolite drugbank.comnih.govtandfonline.comresearchgate.net

Absence of CYP450 Induction or Inhibition

Studies suggest that this compound does not induce or inhibit CYP450 enzymes. europa.euservice.gov.ukeuropa.eumedsafe.govt.nznovartis.comresearchgate.netnih.gov In vitro data indicate that sacubitril and its active metabolite LBQ657, as well as valsartan, have a low potential to inhibit or induce CYP450 enzymes. nih.govresearchgate.netnih.govsci-hub.se Specifically, while sacubitrilat (B1680482) and valsartan are considered weak inhibitors of CYP2C9 in vitro, clinically relevant pharmacokinetic interactions with substrates, inhibitors, or inducers of CYP450 enzymes are considered unlikely due to the minimal CYP450-mediated metabolism of this compound components and the low inhibition/induction potential observed in studies. nih.govsci-hub.se

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques

Chromatographic techniques are essential for separating and quantifying sacubitril (B1662468) and valsartan (B143634), often simultaneously, from each other and from potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a prevalent technique for the analysis of sacubitril and valsartan, offering versatility in stationary phases and mobile phases to achieve desired separations. Various HPLC methods have been developed and validated for the estimation of these compounds in different matrices biogecko.co.nz.

Reversed-Phase HPLC (RP-HPLC) for Simultaneous Estimation

RP-HPLC is a widely used mode for the simultaneous estimation of sacubitril and valsartan due to their chemical properties. Several RP-HPLC methods have been developed for their simultaneous determination in bulk and pharmaceutical dosage forms rjptonline.orgwjpls.orgejbps.comresearchgate.netijresm.com. These methods typically utilize C18 stationary phases and mobile phases consisting of mixtures of organic solvents (such as acetonitrile (B52724) or methanol) and aqueous buffers or water, often with pH adjustment biogecko.co.nzrjptonline.orgwjpls.orgresearchgate.net. Detection is commonly performed using UV detectors at wavelengths where both compounds show significant absorbance biogecko.co.nzrjptonline.orgwjpls.orgresearchgate.net.

Research findings have demonstrated the successful application of RP-HPLC for simultaneous estimation. For instance, one method achieved separation of sacubitril and valsartan within 6 minutes using a Phenomenex Luna C18 column and a mobile phase of acetonitrile:methanol:water (30:55:15% v/v/v), with detection at 250 nm. The retention times were approximately 2.361 min for sacubitril and 3.304 min for valsartan. This method showed good linearity, accuracy, and precision rjptonline.org. Another RP-HPLC method using an Inertsil ODS 3V column and a mobile phase of triethylamine (B128534) buffer and acetonitrile (50:50) at pH 3.5 achieved retention times of 2.523 mins for sacubitril and 4.410 mins for valsartan, with detection at 239 nm wjpls.org. A different method employed an Inertsil ODS column with a mobile phase of 0.1% OPA buffer and Acetonitrile (50:50) and detected at 271 nm, yielding retention times of 2.119 minutes for sacubitril and 2.730 minutes for valsartan ejbps.com.

Data from these studies highlight the variability in chromatographic conditions and the successful simultaneous quantification of sacubitril and valsartan.

Method ReferenceColumn TypeMobile Phase CompositionDetection Wavelength (nm)Sacubitril RT (min)Valsartan RT (min)
rjptonline.orgPhenomenex Luna C18Acetonitrile:Methanol:Water (30:55:15% v/v/v)2502.3613.304
wjpls.orgInertsil ODS 3VTriethylamine buffer:Acetonitrile (50:50), pH 3.52392.5234.410
ejbps.comInertsil ODS0.1% OPA buffer:Acetonitrile (50:50)2712.1192.730
researchgate.netInertsil ODS C18Buffer (pH 2.7):Acetonitrile:Methanol (gradient)2453.4074.280
ijresm.comSymmetry C18Phosphate (B84403) buffer (pH 3.5):Methanol (30:70)267--

Note: Retention times can vary based on specific chromatographic conditions.

Stability-Indicating RP-HPLC Methods

Stability-indicating methods are crucial for analyzing pharmaceutical compounds in the presence of their degradation products. RP-HPLC methods have been developed and validated to be stability-indicating for sacubitril and valsartan neuroquantology.comjapsonline.comnih.govwjpps.com. These methods involve subjecting the drug substances or formulations to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products neuroquantology.comjapsonline.comwjpps.com. The chromatographic method is then developed to ensure the separation of the parent drugs from these degradation products and any process-related impurities japsonline.comjapsonline.com.

Research has shown that sacubitril and valsartan can be prone to degradation under certain stress conditions, such as acidic, alkaline, neutral hydrolytic, and oxidative environments japsonline.comwjpps.comjapsonline.com. Stability-indicating RP-HPLC methods typically utilize optimized mobile phases and stationary phases (e.g., C18 columns) to achieve adequate resolution of the degradation products from the main peaks neuroquantology.comjapsonline.comnih.gov. Validation of these methods confirms their specificity, accuracy, and precision in the presence of degradation products, adhering to guidelines such as those from the International Conference on Harmonization (ICH) neuroquantology.comjapsonline.comnih.govjapsonline.com.

One study described a stability-indicating RP-HPLC method for sacubitril impurities in a microsphere dosage form, achieving separation on a Waters X Bridge C18 column using a gradient elution with disodium (B8443419) hydrogen phosphate buffer and acetonitrile neuroquantology.com. Another study developed a stability-indicating UHPLC method for sacubitril/valsartan complex, separating the drugs from seven related impurities and degradation products on an Accucore XL C8 column under gradient conditions japsonline.comjapsonline.com.

Bioanalytical HPLC for Biological Media (e.g., Plasma)

Quantifying sacubitril, valsartan, and their metabolites in biological matrices like plasma is essential for pharmacokinetic and bioequivalence studies. Bioanalytical HPLC methods, often coupled with sensitive detectors like fluorescence or mass spectrometry (LC-MS/MS), are employed for this purpose biogecko.co.nzjuniperpublishers.comresearchgate.netresearchgate.net. The complexity of biological matrices requires specific sample preparation techniques, such as protein precipitation or liquid-liquid extraction, to isolate the analytes before chromatographic analysis researchgate.netresearchgate.net.

RP-HPLC methods have been developed for the simultaneous estimation of sacubitril and valsartan in rat plasma juniperpublishers.comresearchgate.net. One such method used an Inertsil C18 column and a mobile phase of acetonitrile and di-potassium hydrogen phosphate buffer, with UV detection at 371 nm juniperpublishers.com. Another sensitive RP-HPLC method utilized a monolithic column and a mobile phase of phosphate buffer, methanol, and acetonitrile, coupled with fluorescence detection for the simultaneous quantification of sacubitril and valsartan from rat plasma researchgate.net. This method achieved good linearity and recovery from plasma researchgate.net. Bioanalytical HPLC methods with fluorescence detection have also been developed to quantify valsartan, sacubitril, and the active metabolite LBQ657 in rat plasma, demonstrating the ability to analyze these compounds in biological samples researchgate.net.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) has also been explored for the simultaneous quantification of sacubitril and valsartan in bulk and tablet formulations wjarr.comresearchgate.netwjarr.comijpsnonline.com. HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

HPTLC methods for sacubitril and valsartan typically involve using precoated silica (B1680970) gel plates as the stationary phase and a suitable mobile phase system to achieve separation wjarr.comresearchgate.netijpsnonline.com. Densitometric estimation using UV detection at a specific wavelength is commonly used for quantification wjarr.comresearchgate.netwjarr.com.

Research has reported HPTLC methods for the simultaneous estimation of these drugs. One method used aluminum-backed silica gel 60-F254 plates and a mobile phase of dichloroethane:methanol:triethylamine (4.2:0.4:0.4 v/v/v), with densitometric determination at 252 nm. This method yielded distinct bands with specific retention factor (Rf) values for valsartan and sacubitril and was validated for various parameters wjarr.comresearchgate.netwjarr.com. Another HPTLC method used silica gel aluminum plates and a mobile phase of toluene:methanol:ethyl acetate:glacial acetic acid (8:2:1:1 % v/v/v), with densitometric scanning at 200-400 nm. This method also achieved separation and was validated ijpsnonline.com.

Method ReferenceStationary PhaseMobile Phase CompositionDetection Wavelength (nm)Valsartan RfSacubitril Rf
wjarr.comresearchgate.netwjarr.comSilica gel 60-F254 (Aluminum)Dichloroethane:Methanol:Triethylamine (4.2:0.4:0.4 v/v/v)2520.57 ± 0.020.42 ± 0.02
ijpsnonline.comSilica gel 60 F254 (Aluminum)Toluene:Methanol:Ethyl Acetate:Glacial Acetic acid (8:2:1:1)200-4000.430.33

Gas Chromatography (GC)

While HPLC is the predominant chromatographic technique for sacubitril and valsartan, Gas Chromatography (GC) is generally less suitable for these compounds due to their relatively high molecular weights and polarity, which can make them less volatile or require derivatization for GC analysis. The available literature primarily focuses on liquid chromatographic methods for the analysis of sacubitril and valsartan biogecko.co.nz. Specific validated GC methods for the routine analysis of sacubitril and valsartan in pharmaceutical formulations or biological fluids were not prominently found in the search results.

Spectrophotometric Methods

Spectrophotometric methods, particularly in the ultraviolet (UV) region, are widely used for the analysis of pharmaceutical compounds based on their ability to absorb light at specific wavelengths. rjptonline.orgwjpmr.com For the sacubitril/valsartan combination, various UV spectrophotometric techniques have been explored to enable their simultaneous determination despite spectral overlap. ekb.egresearchgate.netafricaresearchconnects.com

Ultraviolet (UV) Spectroscopy

Basic UV spectrophotometry involves measuring the absorbance of a sample at a specific wavelength or scanning a range of wavelengths to obtain an absorption spectrum. For sacubitril and valsartan, UV methods have been developed for their estimation. One study reported the estimation of the combination at a λmax of 253 nm in 0.1N HCl and pH 6.8 phosphate buffer. rjptonline.orgresearchgate.net Another approach using simultaneous equations measured absorbance at two wavelengths, 226.0 nm and 254.0 nm, corresponding to the λmax of sacubitril and valsartan, respectively. ijpsm.com However, significant spectral overlap between sacubitril and valsartan can make direct determination challenging using simple UV spectroscopy, necessitating the use of more advanced techniques. ekb.eg

Dual Wavelength Method (DWL)

The Dual Wavelength (DWL) method is a spectrophotometric technique designed to overcome spectral interference in binary mixtures. It involves measuring the absorbance difference between two wavelengths where one component has the same absorbance, while the other component shows a significant difference in absorbance. For the sacubitril/valsartan combination, a DWL method has been developed for valsartan using wavelengths at 226 nm and 275 nm. researchgate.netafricaresearchconnects.comnih.gov

Induced Dual Wavelength Method (IDW)

The Induced Dual Wavelength (IDW) method is another approach used to resolve overlapping spectra. Similar to DWL, it utilizes two wavelengths, but the selection criteria may differ to specifically quantify one component in the presence of the other. An IDW method for sacubitril in the sacubitril/valsartan combination has been reported, employing wavelengths at 226 nm and 254 nm. researchgate.netafricaresearchconnects.comnih.gov

Advanced Absorbance Subtraction (AAS)

Advanced Absorbance Subtraction (AAS) is a spectrophotometric technique that utilizes the isoabsorptive point, a wavelength where both components have equal absorbance, to facilitate the determination of the individual components. A method based on AAS for sacubitril and valsartan has been developed using their iso-absorptive point at 246 nm and another wavelength at 261 nm, where sacubitril shows equal absorbance values. researchgate.netafricaresearchconnects.comnih.gov Another study mentions absorbance subtraction at 264 nm. ekb.eg

Ratio Spectra Techniques (e.g., Ratio Difference, First Derivative of Ratio, Mean Centering of Ratio)

Ratio spectra techniques involve manipulating the ratio of the absorption spectrum of a mixture to the spectrum of one of the components. These methods can effectively eliminate the interference from one component, allowing the determination of the other.

Ratio Difference (RD): This method involves calculating the difference in absorbance at two selected wavelengths in the ratio spectrum. For sacubitril and valsartan, a ratio difference spectrophotometric method has been developed using wavelengths at 225 nm and 264 nm in their ratio spectra. researchgate.netafricaresearchconnects.comnih.gov

First Derivative of Ratio Spectra (DR1): This technique involves calculating the first derivative of the ratio spectrum. Measuring the amplitude at specific wavelengths in the first derivative spectrum allows for the quantification of individual components. For the sacubitril/valsartan combination, a first derivative of ratio spectra method has been reported with wavelengths at 232 nm for valsartan and 239 nm for sacubitril. researchgate.netafricaresearchconnects.comnih.govijrdo.org Spectrofluorimetric methods have also employed a first derivative ratio approach for valsartan determination in the presence of sacubitril. nih.govcu.edu.eg

Mean Centering of Ratio (MCR): The Mean Centering of Ratio spectra method is another chemometric technique used to resolve overlapping spectra in multi-component mixtures. It involves centering the ratio spectra around their mean. A method utilizing MCR at 260 nm has been developed for the simultaneous estimation of both sacubitril and valsartan. researchgate.netafricaresearchconnects.comnih.govijrdo.org

Method Validation Parameters and Scientific Rigor

The developed spectrophotometric methods for the analysis of sacubitril and valsartan are typically validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, linearity, sensitivity, and robustness. ekb.egresearchgate.netafricaresearchconnects.comrjptonline.orgresearchgate.netnih.govrjptonline.org

Validation parameters commonly assessed include:

Linearity: The ability of the method to yield test results that are directly proportional to the concentration of the analyte within a given range. Studies have reported linearity ranges for sacubitril and valsartan using various spectrophotometric methods. For example, linearity ranges of 1-20 µg/mL in 0.1N HCl and pH 6.8 phosphate buffer for a simple UV method rjptonline.orgresearchgate.net, 1-15 µg/mL for a bivariate method ekb.eg, 4-12 µg/mL for sacubitril and 2-10 µg/mL for valsartan using simultaneous equations and absorbance ratio methods ijpsm.com, and 2.5-25.0 µg/mL for DWL, IDW, AAS, and ratio spectra techniques researchgate.netafricaresearchconnects.comnih.gov have been reported. Linearity over the range of 4.9–24.5 µg/ml for sacubitril and 5.1–25.5 µg/ml for valsartan has also been shown for absorbance ratio and first-order derivative methods. rjptonline.org

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often expressed as percentage recovery. Mean percentage recoveries between 96.68% and 104.53% have been reported for simultaneous equation and absorbance ratio methods. ijpsm.com Accuracy between 99-101% has been reported for a simple UV method. rjptonline.orgresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as relative standard deviation (% RSD). Methods have shown good reproducibility with % RSD values typically less than 2%. rjptonline.orgresearchgate.netrjptonline.org

Sensitivity: Assessed by parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest analyte concentration that can be detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. LOD and LOQ values have been determined for sacubitril and valsartan using different spectrophotometric methods, indicating their sensitivity. rjptonline.orgresearchgate.net

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Statistical comparisons, such as Student's t-test and F-test, are often performed to compare the results obtained by developed spectrophotometric methods with reported methods like HPLC, demonstrating that there are no significant statistical differences in terms of precision and accuracy. ekb.egresearchgate.netafricaresearchconnects.comnih.gov

Selectivity and Specificity

Selectivity refers to the ability of an analytical method to distinguish and measure the analyte of interest in the presence of other components in the sample matrix, such as impurities, degradation products, and excipients. Specificity is the ability to unequivocally assess the analyte in the presence of potential interferences. For Sacubitril and Valsartan, demonstrating the selectivity and specificity of analytical methods is particularly important due to the presence of two active components and potential related substances.

Chromatographic methods, such as RP-HPLC and UHPLC, achieve selectivity by separating the components of a mixture based on their differential interactions with the stationary phase and mobile phase. The retention times of Sacubitril and Valsartan are key indicators of their separation. Several studies have reported the successful separation of Sacubitril and Valsartan from each other and from potential impurities and degradation products using various chromatographic conditions. scispace.comrjptonline.orgijrpr.comwisdomlib.orgrsc.orgresearchgate.netrjptonline.org

For instance, a stability-indicating UHPLC method for Sacubitril/Valsartan demonstrated the separation of the complex in the presence of impurities, with system suitability parameters like resolution, tailing factor, and theoretical plates meeting specified acceptance criteria. japsonline.com Another RP-HPLC method achieved separation of Sacubitril and Valsartan with retention times of 4.170 min and 6.530 min, respectively, and showed that the drugs and their degradation products were fully resolved, indicating the method's stability-indicating capability. scispace.com The specificity of methods is often confirmed by analyzing blank samples and samples spiked with known impurities or degradation products to ensure no interference occurs at the retention times of the analytes. ijrpr.combiogecko.co.nzslideshare.net UPLC-MS/MS methods offer high selectivity and sensitivity by combining chromatographic separation with mass spectrometric detection, allowing for the specific detection and quantification of Sacubitril and Valsartan even in complex biological matrices like human plasma. nih.govresearchgate.netnih.gov

Precision and Accuracy

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Analytical methods for Sacubitril and Valsartan have been validated for precision at different levels, including repeatability (intra-day) and intermediate precision (inter-day). Reported RSD values for both Sacubitril and Valsartan are typically below 2%, indicating good precision. wisdomlib.orgrsc.orgresearchgate.netbiogecko.co.nzijresm.comresearchgate.net For example, one RP-HPLC method showed precision with RSD values of 0.43% and 0.68% for Sacubitril and Valsartan, respectively, for repeatability, and 0.61% and 0.85% for intermediate precision, well within the acceptance criterion of not more than 2.0%. ijresm.com Another study reported RSD values less than 5.2% for Sacubitril, Valsartan, and their impurities in inter- and intra-day precision studies. researchgate.net

Accuracy is commonly assessed by applying the analytical method to samples with known concentrations of the analytes, such as by spiking placebo or sample matrices with known amounts of the standards. The results are expressed as the percentage recovery of the added analyte. Validation studies for Sacubitril and Valsartan consistently report high percentage recoveries, typically within the range of 97.0% to 103.0% or 95.0% to 105.0%, demonstrating the accuracy of the methods. wisdomlib.orgbiogecko.co.nzslideshare.netijresm.comrjptonline.orgsphinxsai.com For instance, an RP-HPLC method showed total recoveries of 100.34% for Sacubitril and 100.22% for Valsartan. ijresm.com Another method reported mean recovery values between 95.0% and 105.0%. rjptonline.org Accuracy has also been evaluated at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with recovery percentages falling within acceptable limits. ijrpr.comjapsonline.comijresm.com

Data Table: Example Precision and Accuracy Data from a Validated Method

AnalytePrecision (%RSD) - RepeatabilityPrecision (%RSD) - Intermediate PrecisionAccuracy (% Recovery)
Sacubitril0.43 ijresm.com0.61 ijresm.com100.34 ijresm.com
Valsartan0.68 ijresm.com0.85 ijresm.com100.22 ijresm.com

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range of an analytical method is the interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The linearity of analytical methods for Sacubitril and Valsartan is typically evaluated by preparing and analyzing a series of standard solutions at different concentrations spanning the anticipated range. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the corresponding analyte concentration. Linearity is assessed by calculating the correlation coefficient (r or r²) of the calibration curve, with values close to 1 (typically ≥ 0.998 or 0.999) indicating good linearity. scispace.comwisdomlib.orgrsc.orgresearchgate.netbiogecko.co.nzijresm.comresearchgate.netrjptonline.orgijaresm.comresearchgate.net

Various linear ranges have been reported for the quantification of Sacubitril and Valsartan using different analytical methods. Examples include:

Emerging Research Avenues and Future Directions for Arni Compounds

Further Elucidation of Neprilysin Inhibition Beyond Canonical Pathways

Neprilysin is a ubiquitous enzyme responsible for the breakdown of a wide range of vasoactive peptides, including the natriuretic peptides (such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)) and angiotensin II. While the beneficial cardiovascular effects of sacubitril (B1662468)/valsartan (B143634) are largely attributed to the potentiation of natriuretic peptides and the blockade of the renin-angiotensin system, research is delving into the impact of neprilysin inhibition on other substrates and pathways. sci-hub.sedovepress.com

Neprilysin also degrades peptides such as bradykinin (B550075), adrenomedullin (B612762), endothelin-1 (B181129), glucagon, glucagon-like peptide-1 (GLP-1), and insulin-B chain. sci-hub.sedovepress.com The inhibition of neprilysin by sacubitril can lead to increased levels of these peptides, potentially contributing to the observed clinical benefits through mechanisms beyond the canonical natriuretic peptide and angiotensin II pathways. For instance, increased bradykinin levels may contribute to vasodilation and anti-inflammatory effects. sci-hub.semdpi.com GLP-1 is known for its incretin (B1656795) effects, influencing glucose homeostasis. sci-hub.sejmaj.jp

Investigating Sacubitril/Valsartan Effects on Metabolic Homeostasis

Accumulating evidence suggests that sacubitril/valsartan may exert favorable effects on metabolic parameters, particularly in patients with comorbidities like type 2 diabetes and obesity. jmaj.jpoatext.comfrontiersin.orgoatext.comfrontiersin.orgnovartis.com Research in this area is focusing on its impact on glucose and lipid metabolism.

Glucose Homeostasis and Insulin (B600854) Signaling Pathways

Clinical studies have indicated that treatment with sacubitril/valsartan is associated with improved glycemic control and enhanced insulin sensitivity in individuals with type 2 diabetes and/or obesity. jmaj.jpoatext.comfrontiersin.orgoatext.comfrontiersin.orgnovartis.comjst.go.jp Potential mechanisms underlying these effects include the increase in natriuretic peptide levels, which are known to influence insulin sensitivity and glucose metabolism. jmaj.jpoatext.comoatext.com Additionally, neprilysin inhibition may reduce the degradation of GLP-1 and other peptides that play a role in glucose regulation and insulin signaling. sci-hub.sejmaj.jpresearchgate.net

Post-hoc analyses of major clinical trials have shown a reduction in HbA1c levels and a lower incidence of new-onset diabetes or the need for insulin initiation in patients treated with sacubitril/valsartan compared to comparators like enalapril (B1671234) or valsartan. jmaj.jpnovartis.comjst.go.jp

Preclinical studies in mouse models have explored the individual and combined effects of sacubitril and valsartan on glucose and insulin dynamics. These studies have revealed complex interactions, with sacubitril and valsartan individually showing beneficial effects on glucose levels and insulin release in certain diabetic mouse models, though the combined effect in sacubitril/valsartan was not always additive or synergistic in these specific models. frontiersin.orgiu.edudiabetesjournals.org Further research, particularly in humans, is needed to fully understand the long-term effects of sacubitril/valsartan on insulin sensitivity and glucose homeostasis. researchgate.net

Table 1: Observed Effects of Sacubitril/Valsartan on Glycemic Parameters

ParameterObserved Effect (vs Comparator)Study Type/PopulationSource(s)
HbA1c levelsDecreasedClinical trials (e.g., PARADIGM-HF, PARAGON-HF), Real-world cohorts jmaj.jpnovartis.comjst.go.jp
Insulin sensitivityImprovedObese hypertensive patients, Prediabetic HF patients jmaj.jpoatext.comoatext.comfrontiersin.org
New insulin useReducedClinical trials (e.g., PARADIGM-HF) novartis.com
Fasting glucoseVariable/DecreasedMouse models, Prediabetic HF patients frontiersin.orgfrontiersin.orgiu.edudiabetesjournals.org

Lipid Mobilization and Oxidation

Natriuretic peptides are known to influence lipid metabolism by promoting lipolysis in adipose tissue and increasing postprandial lipid oxidation. oatext.comnih.govahajournals.org Given that sacubitril increases natriuretic peptide levels, it was hypothesized that sacubitril/valsartan could favorably impact lipid profiles.

However, clinical data on the effects of sacubitril/valsartan on lipid metabolism have been somewhat mixed. A study in obese hypertensive patients found no clinically relevant changes in exercise-induced lipolysis or substrate oxidation after 8 weeks of treatment with sacubitril/valsartan compared to amlodipine. nih.govahajournals.orgresearchgate.net Conversely, a study in patients with heart failure with preserved ejection fraction (HFpEF) reported that sacubitril/valsartan treatment led to a reduction in triglycerides and an increase in both HDL-C and LDL-C. ahajournals.org

The mechanisms by which sacubitril/valsartan might influence lipid metabolism are still being investigated and may involve the complex interplay between natriuretic peptides, insulin signaling, and sympathetic nervous system activity. ahajournals.org The clinical significance of the observed changes in lipid parameters with sacubitril/valsartan warrants further research.

Table 2: Observed Effects of Sacubitril/Valsartan on Lipid Parameters

ParameterObserved Effect (vs Comparator)Study Type/PopulationSource(s)
TriglyceridesReducedHFpEF patients ahajournals.org
HDL-CIncreasedHFpEF patients ahajournals.org
LDL-CIncreasedHFpEF patients ahajournals.org
LipolysisNo significant change (exercise-induced)Obese hypertensive patients nih.govahajournals.orgresearchgate.net
Lipid OxidationNo significant change (exercise-induced)Obese hypertensive patients nih.govahajournals.orgresearchgate.net

Advanced Preclinical Models for Understanding Long-Term Effects

Preclinical models, primarily utilizing rodents, have been instrumental in understanding the pathophysiology of cardiovascular diseases and evaluating the potential effects of therapeutic interventions like ARNIs. nih.govmdpi.comnih.govbohrium.com Advanced preclinical models are being developed and employed to gain deeper insights into the long-term effects of sacubitril/valsartan and neprilysin inhibition on various organ systems and disease processes.

These models allow for controlled investigations into the molecular and cellular mechanisms underlying the observed benefits of ARNI therapy, such as effects on cardiac remodeling, fibrosis, oxidative stress, and inflammation. nih.govmdpi.commdpi.com Specific models, including those mimicking myocardial infarction, hypertension, and metabolic disorders, are used to assess the impact of sacubitril/valsartan in different pathological contexts. frontiersin.orgiu.edudiabetesjournals.orgnih.govmdpi.combohrium.com The use of advanced imaging techniques and molecular analyses in these models provides detailed information on the structural and functional changes induced by long-term ARNI treatment. Preclinical models are also crucial for exploring the renal effects of ARNIs and the underlying protective mechanisms. frontiersin.org While not specifically for ARNI, the concept of using patient-derived models (e.g., PDXs) in other fields like cancer research highlights the trend towards more complex and clinically relevant preclinical systems, which could potentially be adapted for cardiovascular and metabolic research related to ARNIs in the future. bioscientifica.com

Comparative Pharmacology of Novel Neprilysin Inhibitors

Sacubitril/valsartan was the first ARNI to demonstrate significant clinical benefits in heart failure. mdpi.comoup.comresearchgate.netresearchgate.net Its development followed earlier attempts to inhibit neprilysin, including dual ACE-neprilysin inhibitors like omapatrilat, which faced challenges such as an increased risk of angioedema. dovepress.commdpi.comnih.govoup.comnih.govnih.gov

Research continues into the development and comparative pharmacology of novel neprilysin inhibitors and ARNI compounds. This includes investigating compounds with potentially different pharmacokinetic or pharmacodynamic profiles, or those combined with other therapeutic targets. Comparative studies are essential to assess the efficacy, safety, and distinct properties of these newer agents relative to sacubitril/valsartan and other established cardiovascular therapies.

For example, a novel ARNI cocrystal, S086, has been investigated in preclinical models and compared to LCZ696 (sacubitril/valsartan) for its antihypertensive effects. bohrium.com Clinical trials also continue to compare the outcomes of sacubitril/valsartan with other drug classes used in heart failure management, such as ACE inhibitors, ARBs, and SGLT2 inhibitors, often in combination therapies. bmj.commdpi.combohrium.com These comparative pharmacological studies are vital for optimizing treatment strategies and understanding the potential advantages of different ARNI formulations or combinations.

Exploration of Non-Cardiovascular Implications of Neprilysin Inhibition

Beyond its profound effects on the cardiovascular system, research is increasingly exploring the potential implications of neprilysin inhibition in non-cardiovascular conditions. Given the widespread distribution of neprilysin throughout the body and its role in cleaving numerous peptides, modulating its activity could have effects on various organ systems. sci-hub.sedovepress.com

Key areas of investigation include the renal system, where sacubitril/valsartan has shown benefits in preserving renal function and slowing the decline of estimated glomerular filtration rate (eGFR) in patients with heart failure and chronic kidney disease. oatext.comfrontiersin.orgnih.govbohrium.compatsnap.comnih.gov Preclinical studies are providing insights into the mechanisms of renal protection, including effects on podocyte injury and specific signaling pathways. frontiersin.org

The potential impact of neprilysin inhibition on neurological function is another area of emerging interest. nih.gov While research is still in early stages, the involvement of neprilysin in the metabolism of amyloid-beta peptides, which are implicated in Alzheimer's disease, has led to questions about the potential neurological effects of chronic neprilysin inhibition. Further research is needed to clarify these potential implications. oup.compatsnap.com

Other non-cardiovascular areas being explored include the potential influence of neprilysin inhibition on inflammatory processes and other neurodegenerative conditions. patsnap.com These investigations highlight the broad scope of research into the diverse physiological roles of neprilysin and the potential for ARNI compounds to impact conditions beyond heart failure.

Amyloid-Beta Peptide Degradation and Neurological Considerations

The neprilysin inhibition component of Entresto has led to investigations into its potential effects on amyloid-beta (Aβ) peptide degradation and related neurological considerations, particularly concerning Alzheimer's disease (AD). Neprilysin is an enzyme involved in the degradation of Aβ peptides in the brain. nih.govjacc.orgahajournals.orgnih.govnews-medical.net Therefore, inhibiting neprilysin could theoretically lead to an accumulation of Aβ plaques in the brain, which are a key pathological feature of AD. nih.govnih.govnews-medical.net

Despite this theoretical concern, clinical trials and real-world studies have not indicated an increased risk of cognitive decline with long-term sacubitril/valsartan use. nih.gov For instance, the PERSPECTIVE trial, a double-blind study comparing sacubitril/valsartan to valsartan in patients with heart failure, found no significant difference in cognitive function change over three years. escardio.orgmedpagetoday.com Furthermore, brain amyloid-beta deposition, as measured by PET imaging in a subset of PERSPECTIVE trial patients, tended to be less in the sacubitril/valsartan group compared to the valsartan group, although this finding was not statistically significant. escardio.orgmedpagetoday.com

Studies have shown that sacubitrilat (B1680482), the active metabolite of sacubitril, crosses the blood-brain barrier, but only to a limited extent. nih.govmims.com The complex relationship between neprilysin inhibition and Alzheimer's pathology may involve multiple enzymatic and clearance pathways for Aβ in the brain that could compensate for reduced neprilysin activity. nih.govahajournals.orgescardio.orgmedpagetoday.com

However, it is important to note that sacubitril/valsartan treatment has been shown to increase plasma levels of Aβ40 and Aβ42 peptides. nih.govneurologylive.compracticalneurology.com A post-hoc analysis of the RECOVER-LV trial observed significant elevations in plasma Aβ40 and Aβ42 levels at 26 and 52 weeks of treatment with sacubitril/valsartan, along with a decrease in the Aβ42/Aβ40 ratio. nih.govneurologylive.compracticalneurology.com This pattern of increased plasma Aβ peptides and a reduced ratio differs from the typical pattern seen in AD, where the reduction in the Aβ42/Aβ40 ratio is primarily due to decreased Aβ42 levels. neurologylive.compracticalneurology.com These findings suggest that sacubitril/valsartan can confound plasma Aβ tests for AD, potentially leading to false-positive results. news-medical.netneurologylive.compracticalneurology.com Other plasma biomarkers for tau and amyloid pathology, such as phosphorylated tau proteins (p-tau217 and p-tau181), did not show significant changes with sacubitril/valsartan treatment in this analysis. nih.govneurologylive.compracticalneurology.com

Research also indicates that the valsartan component of this compound may have independent effects on amyloid-beta. Studies in a mouse model of Alzheimer's disease found that valsartan was capable of attenuating the oligomerization of Aβ peptides into high-molecular-weight oligomeric peptides, which are implicated in cognitive deterioration. researchgate.netjci.orgnih.govjci.org Preventive treatment with valsartan in these mice significantly reduced AD-type neuropathology and improved spatial learning. researchgate.netjci.orgnih.govjci.org

Potential Roles in Tumor Cell Proliferation

The potential roles of ARNI compounds, including this compound, in tumor cell proliferation are another area of emerging research. Theoretical considerations have suggested that inhibiting neprilysin could potentially promote cancer by inhibiting the degradation of neoangiogenic and mitogenic peptides. tandfonline.comnih.gov However, the clinical relevance of this theoretical concern in humans is currently unclear. tandfonline.comnih.gov

Research into the effects of the individual components of this compound on cancer cells has yielded varied results. Studies on valsartan, the ARB component, have shown conflicting findings regarding its role in cancer development or prevention. Some studies suggest that AT1 receptor blockers like valsartan may possess anti-neoplastic activity. imrpress.comscialert.net Conversely, other reports have indicated potential pro-angiogenic effects of valsartan, which could theoretically support tumor growth and metastasis. imrpress.comscialert.net For example, one study in chicken embryos using an MCF-7 ductal carcinoma cell line found that valsartan showed pro-angiogenic properties and altered blood vessel structure in a way that could support cancer cell metastasis. imrpress.comscialert.net However, a large analysis of randomized trials did not find an increased risk of cancer or cancer-related death associated with valsartan use. imrpress.comscialert.net It is important to distinguish these findings from the risk associated with N-nitrosodimethylamine (NDMA) contamination that led to recalls of some valsartan batches, as NDMA is classified as a probable human carcinogen. drugwatch.comyouhavealawyer.com

Regarding the sacubitril/valsartan combination, there is a general lack of extensive pre-clinical and clinical evidence specifically on its direct effect on cancer incidence or tumor growth. oup.com However, some studies are exploring related pathways. For instance, research has investigated the impact of sacubitril/valsartan on vascular smooth muscle cell proliferation, a process that shares some mechanisms with tumor growth. One study indicated that sacubitril/valsartan inhibits the proliferation and migration of vascular smooth muscle cells induced by angiotensin II, potentially through the Notch signaling and ERK1/2 pathways. researchgate.netnih.gov

Furthermore, studies have examined the use of sacubitril/valsartan in patients with cancer therapy-related cardiac dysfunction (CTRCD). While current guidelines recommend sacubitril/valsartan for heart failure with reduced ejection fraction, evidence for its efficacy and safety specifically in CTRCD is limited, and more studies are needed in this area. nih.govnih.gov Some findings suggest potential benefits for cardiac function in cancer patients treated with sacubitril/valsartan. nih.govimrpress.com

Emerging research also suggests that sacubitril/valsartan may influence circulating microRNAs that play roles in various physiological and pathological processes, including tumorigenesis. mdpi.com For example, miR-29, which is influenced by sacubitril/valsartan, has been implicated in tumorigenesis and can modulate genes involved in cell migration, invasion, apoptosis, and proliferation. mdpi.com

A recent retrospective study evaluating the association between heart failure patients with and without sacubitril-valsartan use and incident cancer risk reported a significantly lower risk of developing cancer in patients receiving sacubitril-valsartan compared to a non-sacubitril-valsartan cohort. researchgate.net The incidence rates of cancer were 12.02 per 1000 person-years for the sacubitril-valsartan cohort and 23.31 per 1000 person-years for the non-sacubitril-valsartan cohort. researchgate.net This study suggested that sacubitril-valsartan users were less likely to be associated with the development of cancer. researchgate.net However, further research is needed to fully understand the complex interplay between ARNI compounds and cancer biology.

常见问题

Q. What distinguishes Entresto’s dual mechanism of action from traditional ACE inhibitors in heart failure management?

this compound combines sacubitril (a neprilysin inhibitor) and valsartan (an angiotensin receptor blocker, ARB). Sacubitril enhances vasoactive peptides (e.g., natriuretic peptides) by inhibiting neprilysin, while valsartan blocks angiotensin II receptors, providing dual modulation of the neurohormonal axis (RAAS and NP systems). This dual mechanism was validated in the PARADIGM-HF trial, where this compound reduced cardiovascular death or hospitalization by 20% compared to enalapril (ACE inhibitor) .

Q. What were the key inclusion/exclusion criteria in the pivotal PARADIGM-HF trial?

The trial enrolled adults with chronic heart failure (NYHA Class II-IV), left ventricular ejection fraction ≤40%, and elevated BNP/NT-proBNP levels. Exclusion criteria included a history of angioedema, concurrent ACE inhibitor use, or severe renal impairment. This design ensured homogeneity in evaluating this compound’s efficacy in high-risk populations .

Q. How is this compound’s safety profile monitored in clinical studies?

Safety assessments include regular monitoring of serum potassium, renal function (eGFR), blood pressure, and angioedema incidence. For example, PARADIGM-HF reported higher rates of hypotension (14% vs. 9% with enalapril) but lower risks of hyperkalemia and renal impairment, necessitating protocol-driven dose adjustments .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between clinical trial efficacy and real-world effectiveness of this compound?

Retrospective cohort studies (e.g., Mayo Clinic analysis) use propensity score matching to adjust for confounders like age, comorbidities, and adherence. For instance, this compound showed a 21% reduction in heart failure hospitalizations in trials but required stratification by guideline-directed therapy adherence in real-world analyses .

Q. What methodological challenges arise when designing double-blind trials for this compound against active comparators?

Blinding is complicated by differing side-effect profiles (e.g., cough with ACE inhibitors vs. hypotension with this compound). The PARADIGM-HF trial used a double-dummy design, where both groups received placebo matching the comparator drug, ensuring blinding integrity .

Q. How should researchers interpret negative absolute risk reduction (ARR) values in this compound studies?

Negative ARR indicates increased risk in the treatment group. For example, if a subgroup analysis shows higher renal dysfunction with this compound, researchers must assess baseline risk factors (e.g., pre-existing CKD) and adjust via multivariate regression to isolate drug effects .

Q. What strategies optimize pharmacokinetic studies of this compound in pediatric populations?

Pediatric trials require weight-based dosing adjustments and formulation flexibility (e.g., oral suspension). The FDA-approved pediatric study (≥1 year) used pharmacokinetic bridging from adult data, with safety monitoring for hypotension and renal parameters .

Q. How do researchers evaluate this compound’s impact on biomarkers like NT-proBNP in heterogeneous heart failure cohorts?

Biomarker studies use mixed-effects models to account for intra-patient variability. For example, this compound’s neprilysin inhibition increases BNP but decreases NT-proBNP, requiring careful interpretation in trials correlating biomarkers with outcomes .

Data Analysis & Contradiction Resolution

Q. What statistical methods address confounding in non-randomized this compound studies?

Propensity score matching or inverse probability weighting adjusts for baseline differences (e.g., age, comorbidities). A 2022 retrospective analysis used logistic regression to compare this compound and ACEi/ARB groups, demonstrating reduced hospitalization odds (OR: 0.79, 95% CI: 0.72–0.86) .

Q. How can meta-analyses resolve contradictions in this compound’s mortality benefits across subgroups?

Fixed-effects models aggregate data from trials like PARADIGM-HF and TRANSITION, while subgroup analyses explore heterogeneity (e.g., greater benefits in patients with EF ≤30%). Sensitivity analyses exclude outliers to validate robustness .

Ethical & Methodological Considerations

Q. What ethical frameworks guide this compound trials in pregnant populations?

Preclinical studies showing fetal toxicity (e.g., hydrocephaly in rabbits) necessitate exclusion of pregnant participants. Trials must adhere to FDA Pregnancy Category D guidelines, emphasizing contraception and rapid discontinuation upon pregnancy detection .

Q. How do researchers balance internal validity and generalizability in this compound trials?

PARADIGM-HF prioritized internal validity via strict eligibility criteria but included diverse geographic regions to enhance generalizability. Post-hoc analyses (e.g., by region or race) assess external validity, though Black patients showed higher angioedema risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entresto
Reactant of Route 2
Reactant of Route 2
Entresto

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。